2-Bromocyclohex-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromocyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNHSQQWQIIFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450017 | |
| Record name | 2-bromocyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50870-61-6 | |
| Record name | 2-bromocyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Bromocyclohex-2-en-1-one from Cyclohexenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Bromocyclohex-2-en-1-one, a valuable intermediate in organic synthesis, from the readily available starting material, cyclohexenone. This document details the prevalent synthetic methodology, including a thorough experimental protocol. Quantitative data is presented in a clear, tabular format for ease of comparison and interpretation. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process.
Introduction
This compound is a key building block in the synthesis of a variety of complex organic molecules and pharmaceutical compounds. Its bifunctional nature, possessing both an electrophilic enone system and a vinyl bromide moiety, allows for a diverse range of subsequent chemical transformations. These include, but are not limited to, cross-coupling reactions, nucleophilic additions, and cycloadditions, making it a versatile precursor for the construction of carbocyclic and heterocyclic frameworks. The efficient and high-yielding synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical research communities. This guide focuses on a reliable and scalable method for its preparation from cyclohexenone.
Synthetic Methodology
The most common and efficient method for the synthesis of this compound from cyclohexenone is the direct bromination of the enone. This reaction proceeds readily and in high yield. The general transformation is depicted below:
[Cyclohexenone] + Br2 → [this compound] + HBr
A well-established and reliable procedure for this transformation is documented in Organic Syntheses, which provides a detailed protocol for the bromination of cyclohexenone.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from cyclohexenone as described in the cited literature.
| Parameter | Value | Reference |
| Starting Material | Cyclohex-2-enone | [1] |
| Reagents | Bromine, Dichloromethane | [1] |
| Product | 2-Bromo-2-cyclohexen-1-one | [1] |
| Molecular Formula | C₆H₇BrO | [2] |
| Molecular Weight | 175.02 g/mol | [2][3] |
| Crude Yield | 98% | [1] |
| Purity (after purification) | >99% by GC | [1] |
| Melting Point | 72-74 °C | [1] |
| Appearance | Slightly yellow powder (crude), Off-white solid (purified) | [1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.42 (t, J = 4.5 Hz, 1H), 2.60-2.64 (m, 2H), 2.43-2.47 (m, 2H), 2.04-2.10 (m, 2H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 22.8, 28.5, 37.9, 122.6, 147.2, 189.6 | [1] |
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Cyclohex-2-enone (15.0 g, 156 mmol, 1.0 equiv)
-
Dichloromethane (CH₂Cl₂) (150 mL)
-
Bromine (Br₂)
-
tert-Butyl methyl ether (t-BuOMe)
-
n-Heptane
Equipment:
-
500-mL 3-necked round-bottomed flask
-
Magnetic stir bar
-
25-mL addition funnel with gas inlet adapter
-
Nitrogen line and gas bubbler
-
Glass stopper
-
Rubber septum
-
Thermocouple probe
-
Standard glassware for filtration and purification
Procedure:
-
Reaction Setup: A 3-necked, 500-mL, round-bottomed flask is equipped with a magnetic stir bar and charged with cyclohex-2-enone (15.0 g, 156 mmol) and dichloromethane (150 mL).[1] The central neck is fitted with a 25-mL addition funnel, which is equipped with a gas inlet adapter connected to a nitrogen line and a gas bubbler. One of the outer necks is sealed with a glass stopper, and the other is capped with a rubber septum through which a thermocouple probe is inserted.
-
Bromination: The reaction mixture is stirred and cooled to a specific temperature (the exact temperature is not specified in the provided summary but cooling is implied for controlled addition). Bromine is then added dropwise via the addition funnel. The reaction is fast and virtually quantitative.[1]
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.
-
Isolation of Crude Product: The residue is dried under vacuum (10 mmHg) for 1.5 hours to a constant weight, affording crude 2-bromo-2-cyclohexen-1-one as a slightly yellow powder (26.7 g, 98% yield).[1] This crude product is suitable for many subsequent reactions without further purification.[1]
-
Purification (Optional): To a 100-mL round-bottomed flask containing the crude 2-bromo-2-cyclohexen-1-one (7.80 g), add tert-butyl methyl ether (10 mL) and stir the slurry for 5 minutes.[1] Add n-heptane (10 mL) over a 10-minute period via an addition funnel. Stir the resulting slurry for 20 minutes at room temperature. Filter the solid and wash with n-heptane (10 mL) to yield 2-bromo-2-cyclohexen-1-one as an off-white solid (5.45 g, 70% recovery).[1]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Safety Information
-
This compound: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Bromine: Highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Dichloromethane: A suspected carcinogen. Handle in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of this compound from cyclohexenone via direct bromination is a highly efficient and straightforward procedure, providing the desired product in excellent crude yield. The methodology is well-documented and scalable, making it a practical choice for both academic research and industrial applications. The resulting versatile intermediate can be readily purified to a high degree, allowing for its use in a wide array of subsequent chemical transformations. This guide provides the necessary technical details to enable researchers to successfully perform this valuable synthetic transformation.
References
Technical Guide: Physical and Chemical Properties of 2-Bromocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromocyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The information compiled herein is intended to support research and development activities in the pharmaceutical and chemical industries.
Core Physical Properties
This compound is a cyclic ketone with the molecular formula C₆H₇BrO.[1] It is also known by the synonym 2-bromo-2-cyclohexen-1-one.[1][2] The compound typically appears as a solid, with some sources describing it as a slightly yellow powder.[3][4]
The following table summarizes the key quantitative physical data available for this compound:
| Property | Value | Source(s) |
| Molecular Weight | 175.02 g/mol | [2][5] |
| Melting Point | 72.5-75 °C | [1][2] |
| Boiling Point | 235.167 °C at 760 mmHg | [1][2] |
| Density | 1.612 g/cm³ | [1][2] |
| Refractive Index | 1.561 | [1][2] |
| Flash Point | 108.055 °C | [1][2] |
| Vapor Pressure | 0.051 mmHg at 25°C | [1] |
| Topological Polar Surface Area | 17.1 Ų | [2][5] |
| XLogP3 | 1.8 | [2][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Peaks / Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ: 2.04-2.10 (m, 2 H), 2.43-2.47 (m, 2 H), 2.60-2.64 (m, 2 H), 7.42 (t, J = 4.5 Hz, 1 H)[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 22.8, 28.5, 37.5, 123.5, 147.9, 191.1[3] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the bromination of cyclohex-2-enone. The following protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
Cyclohex-2-enone
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Nitrogen gas (N₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
tert-Butyl methyl ether (t-BuOMe)
-
n-Heptane
Equipment:
-
3-necked, 500-mL, round-bottomed flask
-
Magnetic stir bar
-
25-mL addition funnel with a gas inlet adapter
-
Gas bubbler
-
Glass stopper
-
Rubber septum
-
Thermocouple probe
-
Separatory funnel
-
Filter funnel
-
Rotary evaporator
Procedure:
-
A 3-necked, 500-mL, round-bottomed flask equipped with a magnetic stir bar is charged with cyclohex-2-enone (15.0 g, 156 mmol, 1.0 equiv) and CH₂Cl₂ (150 mL).
-
The center neck is fitted with a 25-mL addition funnel equipped with a gas inlet adapter connected to a nitrogen line and gas bubbler. One outer neck is sealed with a glass stopper, and the other is capped with a rubber septum through which a thermocouple probe is inserted.
-
The reaction mixture is cooled to 0 °C.
-
A solution of bromine (8.0 mL, 156 mmol, 1.0 equiv) in CH₂Cl₂ (25 mL) is added dropwise via the addition funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (100 mL) followed by 10% aqueous Na₂S₂O₃ solution (50 mL).
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product.
-
The crude 2-bromo-2-cyclohexen-1-one can be purified by recrystallization. To a 100-mL round-bottomed flask, add the crude product (7.80 g) and t-BuOMe (10 mL) and stir for 5 minutes. Add n-heptane (10 mL) over 10 minutes. Stir the resulting slurry for 20 minutes at room temperature, then filter and wash with n-heptane (10 mL) to yield purified 2-bromo-2-cyclohexen-1-one as an off-white solid.[3]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from cyclohex-2-enone.
Caption: Synthesis workflow for this compound.
Safety Information
This compound is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
References
An In-depth Technical Guide to the Spectral Data Interpretation of 2-Bromocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for the organic compound 2-Bromocyclohex-2-en-1-one. The information presented herein is crucial for the structural elucidation and characterization of this molecule, which serves as a valuable intermediate in various synthetic pathways. This document outlines the expected spectral data based on established principles of spectroscopy and provides detailed experimental protocols for data acquisition.
Introduction
This compound is a cyclic α,β-unsaturated ketone containing a bromine substituent on the carbon-carbon double bond. Its structure presents a unique combination of functional groups that give rise to characteristic signals in various spectroscopic analyses. Understanding these spectral fingerprints is essential for confirming the identity and purity of the compound in research and development settings.
Predicted Spectral Data
Due to the limited availability of experimentally acquired and publicly accessible numerical spectral data for this compound, the following tables summarize the predicted values based on the analysis of structurally similar compounds and established spectroscopic principles.
1H NMR Spectral Data
The proton nuclear magnetic resonance (1H NMR) spectrum is expected to provide key information about the electronic environment and connectivity of the hydrogen atoms in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 7.2 - 7.5 | Triplet (t) | ~4.0 |
| H4 | 2.5 - 2.8 | Multiplet (m) | - |
| H5 | 2.0 - 2.3 | Multiplet (m) | - |
| H6 | 2.8 - 3.1 | Triplet (t) | ~6.0 |
13C NMR Spectral Data
The carbon-13 nuclear magnetic resonance (13C NMR) spectrum reveals the chemical environment of each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | 190 - 195 |
| C2 (C-Br) | 125 - 130 |
| C3 (=CH) | 145 - 150 |
| C4 (CH2) | 35 - 40 |
| C5 (CH2) | 25 - 30 |
| C6 (CH2) | 38 - 43 |
Infrared (IR) Spectral Data
The infrared (IR) spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm-1) | Intensity |
| C=O (α,β-unsaturated ketone) | 1680 - 1700 | Strong |
| C=C (alkene) | 1620 - 1640 | Medium |
| C-H (sp2) | 3000 - 3100 | Medium |
| C-H (sp3) | 2850 - 3000 | Medium |
| C-Br | 500 - 600 | Medium to Strong |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two major isotopes (79Br and 81Br) in a nearly 1:1 ratio, will result in characteristic isotopic patterns for bromine-containing fragments.
| Fragment Ion | Predicted m/z | Interpretation |
| [M]+ | 174/176 | Molecular ion |
| [M-Br]+ | 95 | Loss of a bromine radical |
| [M-CO]+• | 146/148 | Loss of carbon monoxide |
| [C5H6O]+• | 82 | Retro-Diels-Alder fragmentation |
| [C4H4Br]+ | 131/133 | Fragmentation of the ring |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Apply a 90° pulse with a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
13C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0-220 ppm.
-
Apply a 30° pulse with a relaxation delay of 2 seconds.
-
Accumulate a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone) and depositing a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm-1.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The data is typically presented as percent transmittance (%T) versus wavenumber (cm-1).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, equipped with an electron ionization (EI) source.
-
Acquisition:
-
Use a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu.
-
The resulting spectrum will show the relative abundance of different fragment ions.
-
Visualization of the Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.
Caption: Workflow for structural elucidation.
Conclusion
The combined application of 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. The predicted spectral data and detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the unambiguous identification and quality control of this important chemical entity.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Bromocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Bromocyclohex-2-en-1-one, a valuable intermediate in organic synthesis. By integrating experimental data with predicted spectral values, this document offers a detailed interpretation of the compound's key spectral features. It includes standardized experimental protocols and logical workflow diagrams to assist researchers in acquiring and interpreting NMR data for this and structurally related α,β-unsaturated ketones.
Introduction to this compound
This compound is a cyclic α-bromo enone, a class of compounds widely utilized as versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The presence of a carbonyl group, a carbon-carbon double bond, and a bromine atom provides multiple reactive sites for various chemical transformations. Accurate structural confirmation is paramount, and NMR spectroscopy serves as the primary tool for this purpose. This guide details the expected ¹H and ¹³C NMR spectral characteristics of the molecule, providing a benchmark for its identification and purity assessment.
¹H and ¹³C NMR Spectral Data
The spectral data for this compound is summarized below. The data is a composite of experimentally observed values and high-quality predicted data to provide a complete reference. The numbering convention used for proton and carbon assignments is shown in Figure 1.

¹H NMR Data
The ¹H NMR spectrum is characterized by one signal in the olefinic region and three distinct multiplets in the aliphatic region.
| Proton | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H3 | 7.44 | 7.42[1] | Triplet (t) | 4.5[1] |
| H4 | 2.81 | - | Triplet (t) | 6.4 |
| H6 | 2.54 | - | Triplet (t) | 6.7 |
| H5 | 2.11 | - | Quintet (p) | 6.5 |
Predicted data obtained from nmrdb.org. Experimental data sourced from Organic Syntheses Procedure.
¹³C NMR Data
The ¹³C NMR spectrum is expected to show six distinct signals corresponding to each carbon atom in the molecule.
| Carbon | Predicted δ (ppm) |
| C1 (C=O) | 189.6 |
| C3 (C-H) | 150.9 |
| C2 (C-Br) | 120.3 |
| C6 (CH₂) | 37.9 |
| C4 (CH₂) | 30.1 |
| C5 (CH₂) | 21.3 |
Predicted data obtained from nmrdb.org.
Spectral Interpretation
¹H NMR Spectrum Analysis
-
H3 (Vinyl Proton): The most downfield signal at δ ~7.42 ppm is assigned to the vinyl proton (H3).[1] Its significant deshielding is due to its position on an sp² hybridized carbon and the anisotropic effect of the adjacent carbonyl group. The signal appears as a triplet, which arises from coupling to the two adjacent protons on C4 (H4), with a coupling constant of J = 4.5 Hz.[1]
-
H4 (Allylic Protons): The protons on C4 are allylic and adjacent to the double bond, appearing at a predicted chemical shift of δ ~2.81 ppm. This signal is a triplet due to coupling with the two neighboring protons on C5.
-
H6 (α-Carbonyl Protons): The protons on C6 are adjacent to the electron-withdrawing carbonyl group, resulting in a predicted chemical shift around δ ~2.54 ppm. This signal appears as a triplet due to coupling with the two protons on C5.
-
H5 (Aliphatic Protons): The protons on C5 are the most shielded, with a predicted chemical shift of δ ~2.11 ppm. The signal is predicted to be a quintet (or pentet) as it is coupled to the two protons on C4 and the two protons on C6 (n+1 = 4+1 = 5).
¹³C NMR Spectrum Analysis
-
C1 (Carbonyl Carbon): The signal at δ ~189.6 ppm is characteristic of a carbonyl carbon in an α,β-unsaturated ketone, making it the most deshielded carbon in the molecule.
-
C3 and C2 (Olefinic Carbons): The two sp² carbons of the double bond appear at δ ~150.9 ppm (C3) and δ ~120.3 ppm (C2). C3 is more deshielded than C2 due to the resonance effect of the carbonyl group. The direct attachment of the electronegative bromine atom to C2 also influences its chemical shift.
-
C6, C4, and C5 (Aliphatic Carbons): The three sp³ hybridized carbons appear in the aliphatic region. C6 (δ ~37.9 ppm) is the most deshielded of the three due to its proximity to the carbonyl group. C4 (δ ~30.1 ppm) is allylic, while C5 (δ ~21.3 ppm) is the most shielded, being furthest from the electron-withdrawing groups.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra for a sample like this compound is provided below.
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pipettes and vial
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of the compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
-
Using a pipette, transfer the solution into the NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Spectrum Acquisition:
-
Experiment: Standard single-pulse proton experiment.
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans (adjust based on sample concentration).
-
Processing: Apply a Fourier transform with zero-filling and a slight exponential line broadening (e.g., 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals.
-
-
¹³C NMR Spectrum Acquisition:
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration, to achieve adequate signal-to-noise ratio.
-
Processing: Apply a Fourier transform with zero-filling and exponential line broadening (e.g., 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift using the central peak of the CDCl₃ triplet at δ 77.16 ppm.
-
Visualization of Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of the experimental and logical processes involved in the NMR analysis.
References
Solubility Profile of 2-Bromocyclohex-2-en-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromocyclohex-2-en-1-one, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the absence of publicly available quantitative solubility data, this document focuses on predicted solubility based on fundamental chemical principles. Furthermore, a detailed experimental protocol for the precise determination of its solubility in various organic solvents is provided to empower researchers in their laboratory work.
Predicted Solubility of this compound
Based on the principle of "like dissolves like," the solubility of this compound in common organic solvents can be predicted. The molecule possesses both polar (carbonyl group, carbon-bromine bond) and non-polar (cyclohexene ring) features, suggesting a broad solubility range.
Data Presentation: Predicted Solubility in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Highly Soluble / Miscible | Structural similarities, including the presence of a halogen atom, and the ability to engage in dipole-dipole interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Highly Soluble / Miscible | The presence of a carbonyl group in both the solute and solvent allows for strong dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Highly Soluble | Ethers are good solvents for a wide range of organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity. |
| Esters | Ethyl Acetate | Soluble | The ester group provides polarity that can interact with the carbonyl and bromo- functionalities of the solute. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately to Highly Soluble | The non-polar cyclohexene ring of the solute can interact favorably with the aromatic ring of the solvent via van der Waals forces. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble | The hydroxyl group of alcohols can act as a hydrogen bond donor to the carbonyl oxygen of the solute. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in overall polarity. |
| Non-polar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the polar functional groups of the solute and the non-polar nature of these solvents limits miscibility. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | These solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules. |
Experimental Protocol: Determination of Quantitative Solubility
To obtain precise solubility data, the isothermal shake-flask method is the gold standard and is recommended.[1][2] This method involves equilibrating an excess amount of the solute in the solvent of interest at a constant temperature.
Methodology: Isothermal Shake-Flask Method
1. Materials and Equipment:
-
This compound (solid)[1]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with tight-fitting caps (e.g., screw-cap vials with PTFE septa)
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
3. Data Analysis and Reporting:
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.
-
Report the mean solubility and the standard deviation.
Visualizations: Workflows and Reaction Pathways
To further aid in the understanding of the experimental and chemical context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the determination of solubility.
Caption: General pathway for acid-catalyzed α-bromination of ketones.[3][4][5]
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Reactivity of the Vinyl Bromide in 2-Bromocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the vinyl bromide moiety in 2-Bromocyclohex-2-en-1-one. This versatile building block is a valuable substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. This document details the primary reaction pathways, provides experimental protocols for key transformations, and presents quantitative data to guide synthetic planning.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide in this compound is highly amenable to palladium-catalyzed cross-coupling reactions. These reactions offer a powerful means to introduce a wide range of substituents at the 2-position of the cyclohexenone ring, including aryl, vinyl, and alkynyl groups. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
dot digraph "Palladium_Cross_Coupling_Cycle" { graph [fontname="Arial", label="General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling", labelloc=t, fontsize=14, rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.8, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
R1X [label="R¹-X\n(this compound)", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R2M [label="R²-M\n(Organometallic\nReagent)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MX [label="M-X", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
Pd0 -> PdII [label=""]; R1X -> OxAdd [style=invis]; OxAdd -> PdII [style=invis]; PdII -> PdII_R2 [label=""]; R2M -> Transmetalation [style=invis]; Transmetalation -> PdII_R2 [style=invis]; PdII_R2 -> Product [label=""]; Product -> RedElim [style=invis]; PdII_R2 -> Pd0 [label=""]; RedElim -> Pd0 [style=invis]; PdII -> MX [dir=none, style=invis]; } Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds, reacting the vinyl bromide with an organoboron species, typically a boronic acid or a boronic ester.[1] This reaction is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Hindered Vinyl Bromides
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3 equiv) | 1,4-Dioxane | 80 | 8 | >95 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2 equiv) | DMF | 90 | 16 | >90* |
*Yields are typical for sterically hindered vinyl bromides and serve as a predictive framework for this compound. Specific data for this compound is not widely published.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and ligand (if required).[1]
-
Add the base (2-3 equiv) and the anhydrous, degassed solvent.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
dot digraph "Suzuki_Workflow" { graph [fontname="Arial", label="Experimental Workflow for Suzuki-Miyaura Coupling", labelloc=t, fontsize=14, rankdir=LR, splines=ortho, nodesep=0.4, ranksep=0.8, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Combine Reactants:\nthis compound,\nArylboronic Acid, Catalyst,\nLigand, Base, Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat and Stir\n(80-120 °C, 2-24 h)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup:\nQuench, Extract,\nDry, Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification:\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Arylcyclohex-2-en-1-one", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Stille Coupling
The Stille coupling involves the reaction of the vinyl bromide with an organostannane (organotin) compound.[3][4] This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture.[4] However, the toxicity of organotin compounds is a significant drawback.[3]
Table 2: Typical Conditions for Stille Coupling of Vinyl Bromides
| Entry | Organostannane | Palladium Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | PPh₃ | Toluene | 100 | 12 | 70-90 |
| 2 | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ | THF | 60 | 6 | 80-95 |
| 3 | Trimethyl(ethynyl)tin | PdCl₂(PPh₃)₂ (3) | AsPh₃ | DMF | 80 | 8 | 75-90* |
*Yields are based on general procedures for Stille coupling of vinyl bromides and may vary for this compound.
Experimental Protocol: General Procedure for Stille Coupling
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane (1.1-1.2 equiv) in a degassed solvent (e.g., THF, toluene, or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the mixture to the appropriate temperature (typically 60-110 °C) and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction couples the vinyl bromide with an alkene in the presence of a base.[5] This reaction is a powerful method for the formation of new carbon-carbon bonds and the synthesis of substituted alkenes.[6]
A specific example of a Heck-type reaction involving a derivative of this compound is an intramolecular cascade cross-coupling/cyclization. In this case, a tethered alkyne undergoes carbopalladation followed by reaction with bicyclopropylidene.
Table 3: Conditions for an Intramolecular Heck-type Cascade Reaction
| Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Dimethyl 2-(2-bromocyclohex-2-enyl)-2-(3-(tert-butyldimethylsilyl)prop-2-ynyl)malonate | Pd(OAc)₂ (10) | PPh₃ (30) | K₂CO₃ | Acetonitrile | 80 | 12-14 | Not reported |
Experimental Protocol: General Procedure for Intermolecular Heck Reaction
-
To a reaction vessel, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, 1.2-2.0 equiv).
-
Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off any solids, and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between the vinyl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[4][7] This reaction is a highly efficient method for the synthesis of enynes.
While specific data for this compound is limited, a study on the Sonogashira coupling of the silyl enolate of 3-bromo-cyclohexane-1,2-dione with phenylacetylene provides valuable insight, affording the coupled product in 90% yield.
Table 4: Conditions for Sonogashira Coupling of a Related 3-Bromocyclohexanedione Derivative
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Silyl enolate of 3-bromo-cyclohexane-1,2-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Toluene | 25 | 2 | 90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a base (typically an amine like Et₃N or i-Pr₂NH, which can also serve as the solvent).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Other Reactivities of the Vinyl Bromide
Beyond palladium-catalyzed cross-coupling, the vinyl bromide in this compound can potentially undergo other transformations, such as nucleophilic substitution reactions.
Nucleophilic Substitution
While nucleophilic substitution at a vinylic carbon is generally more difficult than at an sp³-hybridized carbon, the presence of the electron-withdrawing ketone group in this compound can facilitate such reactions. A kinetic study on the reaction of 3-halogenocyclohex-2-enones with piperidine has shown that these substitutions can occur, and are free from side reactions.[4]
dot digraph "Nucleophilic_Substitution" { graph [fontname="Arial", label="Plausible Nucleophilic Substitution Pathway", labelloc=t, fontsize=14, rankdir=LR, splines=ortho, nodesep=0.6, ranksep=1, maxwidth=760]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Reactant [label=<
this compound
Nucleophile [label="Nu⁻", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Product [label=<
2-Substituted-cyclohex-2-en-1-one
Reactant -> Product [label="+ Nu⁻"]; Product -> LeavingGroup [label="- Br⁻", style=invis]; } Caption: Plausible Nucleophilic Substitution Pathway.
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
-
Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., ethanol or DMF).[4]
-
Add the amine nucleophile (e.g., piperidine, 2-3 equiv).
-
Heat the reaction mixture at a temperature ranging from 30 to 90 °C, monitoring the reaction by TLC or LC-MS.[4]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Cine-Substitution
Cine-substitution is a type of nucleophilic substitution where the incoming group attaches to a carbon atom adjacent to the one bearing the leaving group. While no specific examples of cine-substitution on this compound have been found in the literature search, it remains a theoretical possibility under certain reaction conditions, potentially involving a benzyne-like intermediate or an addition-elimination mechanism. Further research would be required to explore this reactivity pathway for this specific substrate.
Conclusion
The vinyl bromide in this compound is a versatile functional group that primarily undergoes palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. These transformations provide efficient routes to a wide array of 2-substituted cyclohexenone derivatives. Additionally, the potential for nucleophilic substitution reactions further expands the synthetic utility of this compound. This guide provides a foundation of reaction types, conditions, and protocols to aid researchers in the strategic use of this compound in the synthesis of novel and complex molecules. It is important to note that for many of these reactions, optimization of the specific substrate, catalyst, ligand, base, and solvent system may be necessary to achieve optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilicity of the Double Bond in 2-Bromocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromocyclohex-2-en-1-one is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. The presence of an α,β-unsaturated ketone system in conjunction with a vinyl bromide moiety imparts a unique reactivity profile to the molecule. This technical guide provides a comprehensive overview of the electrophilic nature of the carbon-carbon double bond in this compound, its synthesis, spectroscopic characterization, and its utility as an intermediate in the preparation of more complex molecular architectures relevant to the pharmaceutical and agrochemical industries.
Core Chemical Properties and Spectroscopic Data
This compound is a cyclic α-bromo enone. The electron-withdrawing nature of the carbonyl group and the bromine atom significantly influences the electron density of the double bond, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇BrO | --INVALID-LINK-- |
| Molecular Weight | 175.02 g/mol | --INVALID-LINK-- |
| CAS Number | 50870-61-6 | --INVALID-LINK-- |
| Appearance | Off-white to slightly yellow solid/powder | --INVALID-LINK-- |
| Melting Point | 72-75 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 235.17 °C at 760 mmHg (calculated) | --INVALID-LINK-- |
| Density | 1.612 g/cm³ (calculated) | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as tert-butyl methyl ether and ethyl acetate. | --INVALID-LINK-- |
Spectroscopic Data
The structural features of this compound can be confirmed using various spectroscopic techniques. The key NMR data are summarized in Table 2.
| Spectrum Type | Key Signals (Solvent: CDCl₃) | Source |
| ¹H NMR (400 MHz) | δ: 7.42 (t, J = 4.5 Hz, 1H), 2.60-2.64 (m, 2H), 2.43-2.47 (m, 2H), 2.04-2.10 (m, 2H) | --INVALID-LINK-- |
| ¹³C NMR (100 MHz) | δ: 193.3, 150.3, 122.9, 37.8, 28.5, 22.8 | --INVALID-LINK-- |
The infrared (IR) spectrum is expected to show characteristic absorption bands for the C=O and C=C stretching vibrations.
Synthesis of this compound
A reliable and high-yielding synthesis of this compound involves the α-bromination of cyclohex-2-en-1-one.
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
Cyclohex-2-en-1-one
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl₄)
-
tert-Butyl methyl ether (t-BuOMe)
-
n-Heptane
Procedure:
-
A solution of cyclohex-2-en-1-one in carbon tetrachloride is treated with N-bromosuccinimide and a catalytic amount of AIBN.
-
The mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
After cooling, the succinimide by-product is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from a mixture of tert-butyl methyl ether and n-heptane.
Yield:
The synthesis is reported to be fast and provides a nearly quantitative yield of the crude product (98%), which can be purified to >99% purity with good recovery (70%).[1]
Electrophilicity and Reactivity of the Double Bond
The key feature governing the reactivity of this compound is the electrophilic nature of the β-carbon of the α,β-unsaturated system. This is a direct consequence of the resonance delocalization of the pi electrons towards the electronegative oxygen atom of the carbonyl group.
Figure 2: Logical relationship of electrophilicity.
Michael Addition Reactions
The primary reaction pathway involving the double bond of this compound is the Michael (or conjugate) addition.[2] In this reaction, a soft nucleophile attacks the electrophilic β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
General Mechanism:
Figure 3: General mechanism of Michael addition.
A variety of nucleophiles can act as Michael donors, including enolates, amines, thiols, and cyanide.[2][3]
Reaction with Cyanide
A notable example of the Michael addition to this compound is its reaction with a cyanide source, which is a key step in the synthesis of 3-oxocyclohex-1-ene-1-carbonitrile.[1]
Experimental Protocol Outline:
-
Crude this compound is dissolved in a suitable solvent.
-
The solution is treated with a cyanide source (e.g., sodium cyanide).
-
The reaction proceeds via a conjugate addition of the cyanide anion to the β-carbon.
-
This is followed by the elimination of HBr upon heating to yield the final product.
This two-step, one-pot procedure from cyclohex-2-en-1-one is efficient and provides the product in good yield.[1]
Applications in Drug Development and Chemical Synthesis
Conclusion
This compound is a highly functionalized cyclic ketone characterized by a significantly electrophilic carbon-carbon double bond. This electrophilicity is the cornerstone of its reactivity, primarily manifesting in Michael addition reactions with a variety of nucleophiles. The synthetic accessibility of this compound, coupled with its predictable reactivity, makes it a valuable tool for synthetic chemists in academic and industrial settings, particularly in the fields of drug discovery and agrochemical development. The detailed protocols and spectroscopic data provided in this guide serve as a practical resource for researchers utilizing this versatile chemical intermediate.
References
An In-depth Technical Guide on the Stability and Storage of 2-Bromocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromocyclohex-2-en-1-one (CAS No. 50870-61-6). Due to the reactive nature of α-bromo ketones, proper handling and storage are critical to maintain the integrity and purity of this compound for research and development purposes.
Chemical and Physical Properties
This compound is a solid organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇BrO | [2] |
| Molecular Weight | 175.02 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Melting Point | 72.5-75 °C | [1] |
| Boiling Point | 235.167 °C at 760 mmHg | [1][6] |
| Purity (Typical) | 97% - 98+% | [2][3][5][6] |
Stability and Recommended Storage Conditions
The stability of this compound is influenced by temperature, moisture, and exposure to incompatible materials. While specific quantitative stability studies are not extensively documented in publicly available literature, the general reactivity of α,β-unsaturated α-bromo ketones provides a basis for best practices in storage and handling.
| Parameter | Recommendation | Rationale and Remarks |
| Storage Temperature | Freezer | To minimize degradation, storage in a freezer is recommended.[5] Although a specific temperature range is not provided by all suppliers, this generally implies storage at or below -20°C. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | α-bromo ketones can be sensitive to moisture and air. An inert atmosphere will prevent potential hydrolysis and oxidation. |
| Moisture | Store in a dry, well-sealed container. Use of a desiccator is advisable. | The presence of water can lead to hydrolysis of the carbon-bromine bond, a known degradation pathway for similar compounds.[7] |
| Light Exposure | Store in an amber or opaque container. | While specific photostability data is unavailable, compounds with unsaturated systems can be light-sensitive. Protection from light is a standard precautionary measure. |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong bases. | The compound is reactive with strong oxidizing agents.[1] Bases can induce dehydrobromination, leading to the formation of α,β-unsaturated ketones.[8] |
Potential Degradation Pathways
The primary degradation pathways for this compound are inferred from the general chemical reactivity of α-bromo ketones. Understanding these pathways is crucial for developing appropriate storage and handling protocols.
Caption: Logical diagram of factors leading to the degradation of this compound.
Experimental Protocols: General Principles of Stability Testing
While a specific, validated stability testing protocol for this compound is not available in the public domain, the principles for "in-use stability studies" of chemical products can be adapted.[9] Such a study would aim to assess the chemical and physical stability of the compound under defined storage conditions over time.
Objective: To determine the shelf-life of this compound under recommended storage conditions (e.g., freezer, desiccated, inert atmosphere) and stressed conditions (e.g., elevated temperature, humidity, light exposure).
Methodology Outline:
-
Sample Preparation: At least two batches of this compound should be used for the study.[9] One batch should ideally be near the end of its current shelf-life.[9] Samples should be stored in containers that are representative of the proposed long-term storage solution.
-
Storage Conditions:
-
Long-term: Samples stored in a freezer (e.g., -20°C ± 5°C) under desiccated and inert conditions.
-
Accelerated: Samples stored at elevated temperatures (e.g., 25°C ± 2°C with controlled humidity, and 40°C ± 2°C with controlled humidity) to simulate longer-term stability.
-
Photostability: Samples exposed to a standardized light source to assess degradation upon light exposure.
-
-
Testing Intervals: Samples would be pulled and analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies; shorter intervals for accelerated studies).
-
Analytical Method: A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, would be used. The method must be able to separate the intact this compound from any potential degradation products.
-
Data Analysis: The purity of this compound would be determined at each time point. The rate of degradation would be calculated to establish a recommended shelf-life, which is the time period during which the purity remains within an acceptable specification (e.g., ≥95%).
The following workflow illustrates the general process for a stability study.
Caption: A generalized workflow for conducting a stability study of a chemical compound.
Handling and Safety Precautions
This compound is classified as a hazardous substance and should be handled with appropriate care.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] It is also considered a possible human carcinogen.[1]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Spill and Disposal: In case of a spill, contain the material and dispose of it as hazardous waste in accordance with local regulations.
By adhering to these storage and handling guidelines, researchers can ensure the stability and integrity of this compound for its intended applications in drug discovery and chemical synthesis.
References
- 1. Cas 50870-61-6,this compound | lookchem [lookchem.com]
- 2. Synthonix, Inc > 50870-61-6 | this compound [synthonix.com]
- 3. 50870-61-6 | this compound - Moldb [moldb.com]
- 4. This compound | C6H7BrO | CID 10965037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 50870-61-6 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 2-Bromocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis.[1][2] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate, demonstrating broad functional group tolerance and generally high yields.[1][3] These application notes provide a detailed guide for utilizing 2-Bromocyclohex-2-en-1-one as a substrate in Suzuki-Miyaura coupling reactions to synthesize 2-arylcyclohex-2-en-1-ones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, this document compiles generalized protocols and representative data from analogous systems involving sterically hindered vinyl bromides and α,β-unsaturated cyclic ketones.[4] These notes are intended to serve as a comprehensive starting point for reaction optimization and successful implementation.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a square planar palladium(II) complex.[2][5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide ion. The base is crucial for activating the boronic acid to facilitate this step.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond in the product (2-arylcyclohex-2-en-1-one) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-bromocyclohex-2-en-1-one as a versatile building block. The methodologies outlined below—Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings—offer robust strategies for the synthesis of diverse α-substituted cyclohexenone derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions generally proceed through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with an organohalide, followed by transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and concludes with reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[3] The choice of ligands, bases, and solvents is critical for optimizing reaction efficiency and yield.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylcyclohex-2-en-1-ones
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] While specific data for the Suzuki coupling of this compound is not widely published, protocols adapted from procedures for sterically hindered vinyl bromides can be successfully applied.[2]
General Reaction Scheme:
Experimental Protocol:
A recommended starting point for the Suzuki coupling of this compound with an arylboronic acid is as follows:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃, 2–3 equiv.).[2]
-
Add an anhydrous solvent such as toluene or dioxane.[2]
-
Heat the reaction mixture to 80–110 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Data Summary:
The following table summarizes typical conditions that can be used as a starting point for optimizing the Suzuki-Miyaura coupling of this compound.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene | 100 | 12 | Est. 70-90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 110 | 8 | Est. 75-95 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | Est. 60-80 |
Estimated yields are based on similar reactions reported in the literature and may require optimization for this specific substrate.
References
Application Notes: 2-Bromocyclohex-2-en-1-one in Diels-Alder Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-bromocyclohex-2-en-1-one as a dienophile in Diels-Alder cycloaddition reactions. This compound is a valuable building block for the synthesis of complex bicyclic and polycyclic frameworks, which are of significant interest in pharmaceutical and materials science. The presence of the bromine atom and the carbonyl group activates the double bond, making it a potent dienophile for reactions with a variety of dienes.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. The reactivity of this reaction is significantly influenced by the electronic nature of the diene and the dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.
This compound is an activated dienophile due to the electron-withdrawing effects of both the bromo and carbonyl substituents. Studies on analogous 2-halocycloalkenones have shown them to be highly reactive dienophiles that readily participate in Diels-Alder cycloadditions, often with high endo-selectivity.[1][2] This increased reactivity, compared to the parent cyclohexenone, allows for cycloadditions to proceed under milder conditions and with a broader range of dienes.
Data Presentation: Representative Diels-Alder Reactions
While specific literature data for this compound is limited, the following table presents expected outcomes based on the known reactivity of similar 2-bromocycloalkenones with various dienes.[1] These reactions are anticipated to proceed with high yields and excellent diastereoselectivity.
| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | This compound | 2-Bromo-5,8-methano-4a,5,8,8a-tetrahydro-1(4H)-naphthalenone | Toluene, 80 °C, 12 h | ~95 | >95:5 |
| Isoprene | This compound | 2-Bromo-6-methyl-4a,5,8,8a-tetrahydro-1(4H)-naphthalenone | Toluene, 110 °C, 24 h | ~90 | >90:10 |
| 2,3-Dimethyl-1,3-butadiene | This compound | 2-Bromo-6,7-dimethyl-4a,5,8,8a-tetrahydro-1(4H)-naphthalenone | Toluene, 110 °C, 24 h | ~92 | >95:5 |
| Danishefsky's Diene | This compound | 2-Bromo-7-(trimethylsilyloxy)-4a,5,8,8a-tetrahydro-1(4H)-naphthalenone | Toluene, 25 °C, 6 h | ~98 | >98:2 |
Experimental Protocols
The following is a general protocol for the Diels-Alder cycloaddition of this compound with a diene, based on established procedures for similar reactions.[1]
General Procedure for Diels-Alder Cycloaddition:
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, isoprene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexanes/ethyl acetate mixture)
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the dienophile in the chosen anhydrous solvent (e.g., toluene, 0.2 M).
-
Add the diene (1.2-2.0 eq) to the solution.
-
If necessary, heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the appropriate time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Diels-Alder adduct.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the Diels-Alder reaction of this compound.
Caption: General scheme of the Diels-Alder reaction.
Caption: Experimental workflow for the Diels-Alder reaction.
Caption: Stereoselectivity in the Diels-Alder reaction.
References
Application Notes and Protocols for Michael Addition to 2-Bromocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Michael addition reaction to 2-bromocyclohex-2-en-1-one. The methodologies are based on established principles of conjugate addition and adapted from procedures for structurally similar α,β-unsaturated ketones. These protocols serve as a foundational guide for the synthesis of novel 3-substituted-2-bromocyclohexanone derivatives, which are versatile intermediates in organic synthesis and drug discovery.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] When applied to this compound, this reaction allows for the introduction of a wide range of functionalities at the C-3 position, leading to valuable synthetic intermediates. The presence of the bromine atom at the C-2 position offers a handle for subsequent transformations, such as cross-coupling reactions, further enhancing the synthetic utility of the Michael adducts.
This document details procedures for the thia-Michael, aza-Michael, and carbon-Michael additions to this compound. While specific literature on this exact substrate is limited, the provided protocols are derived from well-established procedures for analogous systems like cyclohexenone.[2][3]
General Reaction Workflow
The general workflow for a Michael addition to this compound involves the preparation of the reaction mixture, execution of the reaction under controlled conditions, and subsequent work-up and purification of the product. The specific conditions can be adapted based on the nucleophile and catalyst used.
Caption: General experimental workflow for the Michael addition.
Reaction Mechanism
The Michael addition proceeds via a three-step mechanism:
-
Nucleophile Activation: In many cases, a base is used to deprotonate the Michael donor, generating a more potent nucleophile (e.g., a thiolate from a thiol, an enolate from a malonate).
-
Conjugate Addition: The activated nucleophile attacks the β-carbon of the this compound. The resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate.
-
Protonation: The enolate intermediate is protonated, typically by the solvent or a proton source added during work-up, to yield the final 3-substituted-2-bromocyclohexanone product.
Caption: General mechanism of the Michael addition reaction.
Experimental Protocols
The following are generalized protocols for the Michael addition of various nucleophiles to this compound. Note: These protocols are based on reactions with similar substrates and may require optimization for this specific compound.
Protocol 1: Thia-Michael Addition of Thiols
The addition of thiols is often facile and can sometimes proceed without a catalyst.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Solvent (e.g., ethanol, dichloromethane, or solvent-free)
-
Base (optional, e.g., triethylamine, sodium ethoxide)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add the thiol (1.1-1.5 equiv.). If a solvent is used, dissolve the starting materials in 5-10 mL of the chosen solvent. For catalyst-free reactions, proceed to the next step. If a base is used, add a catalytic amount (e.g., 0.1 equiv. of triethylamine).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a solvent was used, remove it.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-thio-2-bromocyclohexanone.
Protocol 2: Aza-Michael Addition of Amines
The addition of amines can be catalyzed by Lewis acids or Brønsted acids, or in some cases, can proceed thermally.
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine)
-
Catalyst (e.g., sulfated zirconia, InCl₃)
-
Solvent (e.g., acetonitrile, water, or solvent-free)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add the catalyst (e.g., 10 mol% sulfated zirconia).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 equiv.). If a solvent is used, add 5 mL.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction by TLC.
-
Work-up: Upon completion, filter off the catalyst if it is heterogeneous. If the reaction was performed in a solvent, remove it under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 3-amino-2-bromocyclohexanone.
Protocol 3: Michael Addition of Carbon Nucleophiles (e.g., Diethyl Malonate)
The addition of soft carbon nucleophiles like malonates is typically base-catalyzed.
Materials:
-
This compound
-
Diethyl malonate
-
Base (e.g., sodium ethoxide, DBU)
-
Solvent (e.g., ethanol, THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add the solvent (10 mL) and the base (e.g., 1.1 equiv. of sodium ethoxide).
-
Nucleophile Activation: Add diethyl malonate (1.1 equiv.) dropwise to the stirred solution of the base and stir for 15 minutes at room temperature to form the enolate.
-
Reagent Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in a small amount of the solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to reflux as needed. Monitor the progress by TLC.
-
Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 3-(dicarboethoxy)methyl-2-bromocyclohexanone.
Data Presentation
The following tables present representative data for Michael addition reactions to cyclohexenone, a close analog of this compound. This data is intended to provide an expected range of yields and reaction conditions. Note: Optimization will be necessary for the specific substrate.
Table 1: Representative Data for Thia-Michael Addition to Cyclohexenone
| Entry | Thiol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | None | Solvent-free | RT | 0.5 | 95 |
| 2 | 4-Chlorothiophenol | None | Solvent-free | RT | 0.25 | 98 |
| 3 | Benzyl thiol | None | Solvent-free | RT | 0.75 | 92 |
Data adapted from analogous reactions and may require optimization.
Table 2: Representative Data for Aza-Michael Addition to Cyclohexenone
| Entry | Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | None | Neat | 80 | 4 | 85 |
| 2 | Piperidine | Sulfated Zirconia | Solvent-free | RT | 0.25 | 94 |
| 3 | Pyrrolidine | InCl₃ | Water | RT | 6 | 92 |
Data adapted from analogous reactions and may require optimization.
Table 3: Representative Data for Michael Addition of Malonates to Cyclohexenone
| Entry | Malonate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaOEt | Ethanol | Reflux | 2 | 88 |
| 2 | Dimethyl malonate | DBU | CH₂Cl₂ | RT | 12 | 90 |
| 3 | Dibenzyl malonate | t-BuOK | THF | 0 to RT | 6 | 85 |
Data adapted from analogous reactions and may require optimization.
References
Application Notes and Protocols: Grignard Reagent Addition to the Carbonyl of 2-Bromocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. The addition of a Grignard reagent (R-MgX) to a carbonyl group is a classic method for the synthesis of alcohols. In the case of α,β-unsaturated ketones, such as 2-Bromocyclohex-2-en-1-one, Grignard reagents exhibit a strong preference for 1,2-addition to the carbonyl carbon over 1,4-conjugate addition.[1][2][3] This regioselectivity is governed by kinetic control, as the hard nucleophilic carbon of the Grignard reagent reacts rapidly and irreversibly with the hard electrophilic carbonyl carbon.[1][2][3] The resulting products, 1-substituted-2-bromocyclohex-2-en-1-ols, are valuable synthetic intermediates, providing a scaffold with multiple functional groups amenable to further chemical transformations in the development of novel chemical entities and pharmaceutical agents. These application notes provide detailed protocols and data for this important reaction.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and expected yields for the 1,2-addition of various Grignard reagents to this compound. The data is compiled from analogous reactions and general principles of Grignard chemistry, as specific comprehensive studies on this substrate are not widely available. Yields are typically high for the 1,2-addition product, with minimal formation of the 1,4-adduct in the absence of copper catalysts.
| Grignard Reagent (R-MgX) | R Group | Stoichiometry (Grignard:Enone) | Solvent | Temperature (°C) | Reaction Time (h) | 1,2-Addition Product | Expected Yield (%) |
| Methylmagnesium bromide | Methyl | 1.2 : 1 | THF | 0 to r.t. | 1 - 2 | 1-Methyl-2-bromocyclohex-2-en-1-ol | Typically high |
| Ethylmagnesium bromide | Ethyl | 1.2 : 1 | THF | 0 to r.t. | 1 - 2 | 1-Ethyl-2-bromocyclohex-2-en-1-ol | Typically high |
| Phenylmagnesium bromide | Phenyl | 1.2 : 1 | THF | 0 to r.t. | 2 - 3 | 1-Phenyl-2-bromocyclohex-2-en-1-ol | Typically high |
| Vinylmagnesium bromide | Vinyl | 1.2 : 1 | THF | -78 to r.t. | 2 - 3 | 1-Vinyl-2-bromocyclohex-2-en-1-ol | Typically high |
| Allylmagnesium bromide | Allyl | 1.2 : 1 | THF | -78 to r.t. | 2 - 3 | 1-Allyl-2-bromocyclohex-2-en-1-ol | Typically high |
Note: "Typically high" indicates that while specific literature values for the addition to this compound were not found during the search, the general reactivity of these Grignard reagents with α,β-unsaturated ketones strongly suggests a high yield of the 1,2-addition product.[3] The 1,4-addition product is generally a minor side product. Other potential side reactions include enolization of the ketone, which can be minimized by using an excess of the Grignard reagent and maintaining low reaction temperatures.
Experimental Protocols
This section provides a detailed methodology for the Grignard addition of a generic Grignard reagent to this compound. The protocol is based on established procedures for Grignard reactions with α,β-unsaturated ketones.[4][5][6]
Materials:
-
This compound
-
Organohalide (e.g., bromomethane, bromoethane, bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the organohalide) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. Prepare a solution of the organohalide (1.1 equivalents) in anhydrous ether or THF in the dropping funnel. Add a small portion of the organohalide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to reflux gently. Gentle warming may be necessary to start the reaction.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining organohalide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.
Part B: Reaction with this compound
-
Addition of the Enone: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether. Combine all the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-substituted-2-bromocyclohex-2-en-1-ol.
Visualizations
Caption: Experimental workflow for the Grignard addition to this compound.
Caption: Simplified reaction pathway for the Grignard addition.
References
Application Notes and Protocols: The Use of 2-Bromocyclohex-2-en-1-one in Annulation Reactions for Ring Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocyclohex-2-en-1-one is a versatile cyclic α,β-unsaturated ketone bearing a bromine atom at the 2-position. This arrangement of functional groups makes it an interesting and potentially valuable building block in organic synthesis, particularly for the construction of fused ring systems through annulation reactions. The electron-withdrawing nature of the carbonyl group, combined with the presence of a good leaving group (bromide) on the double bond, suggests its potential utility as an electrophile in various carbon-carbon bond-forming reactions. Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental strategies in the synthesis of complex carbocyclic and heterocyclic frameworks found in numerous natural products and pharmaceutical agents.
This document aims to provide an overview of the potential applications of this compound in annulation reactions, drawing upon established principles of related chemical transformations. While specific literature examples detailing the use of this compound in these reactions are not extensively documented in publicly available resources, we can extrapolate potential reaction pathways and provide generalized protocols based on well-known annulation methodologies.
Theoretical Applications in Annulation Reactions
Based on its structure, this compound can theoretically participate in several types of annulation reactions, primarily acting as an electrophilic partner. The key bond-forming events would involve the reaction of a nucleophile at either the β-carbon (C3) via a Michael-type addition or directly at the bromine-bearing carbon (C2) via a substitution reaction, followed by an intramolecular cyclization.
Modified Robinson Annulation
The Robinson annulation is a classic method for forming a six-membered ring to create a cyclohexenone system.[1][2] It traditionally involves the Michael addition of an enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation.[1][2][3]
In a modified approach, this compound could serve as the Michael acceptor. The reaction would likely proceed through a tandem sequence of Michael addition and subsequent intramolecular alkylation of the resulting enolate.
Proposed Reaction Pathway:
-
Michael Addition: A ketone enolate attacks the β-carbon of this compound.
-
Intramolecular Alkylation: The newly formed enolate then undergoes an intramolecular nucleophilic attack, displacing the bromide ion to form a new six-membered ring.
Logical Relationship: Modified Robinson Annulation Pathway
Caption: Proposed mechanism for a modified Robinson annulation.
Annulation with Enamines (Stork Enamine Alkylation Approach)
Enamines, being neutral and milder nucleophiles than enolates, can also be employed in annulation reactions. The Stork enamine synthesis typically involves the reaction of an enamine with an electrophile. In this context, this compound could act as the electrophile.
Proposed Reaction Pathway:
-
Enamine Formation: A cyclic ketone reacts with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine.
-
Nucleophilic Attack: The enamine attacks the β-carbon of this compound in a Michael-type fashion.
-
Intramolecular Alkylation and Hydrolysis: The resulting intermediate, after hydrolysis of the iminium ion, would generate a dicarbonyl compound that could then undergo an intramolecular aldol condensation to furnish the fused ring system.
Experimental Workflow: Enamine-based Annulation
Caption: A generalized workflow for enamine-based annulation.
General Experimental Protocols (Hypothetical)
Disclaimer: The following protocols are generalized and hypothetical, as specific literature procedures for the use of this compound in these annulation reactions were not identified. These protocols should be considered as starting points for reaction development and optimization. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Modified Robinson Annulation with a Ketone Enolate
Objective: To synthesize a fused bicyclic system via a modified Robinson annulation.
Materials:
-
This compound
-
Cyclohexanone (or other enolizable ketone)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Enolate Formation: To a solution of the ketone (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 eq) at 0 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Addition of Electrophile: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the enolate solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is neutral. Remove the organic solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).
Quantitative Data (Hypothetical):
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Cyclohexanone | This compound | NaOEt | Ethanol | 25 | 24 | Octahydrophenanthren-9(1H)-one derivative | 40-60 |
| 2-Methylcyclohexanone | This compound | t-BuOK | THF | 25 | 24 | Methyloctahydrophenanthren-9(1H)-one derivative | 35-55 |
*Note: These are hypothetical yields and would require experimental verification.
Safety and Handling
This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. As a halogenated organic compound, it may be an irritant and potentially harmful. Standard laboratory safety practices, including the use of gloves, safety glasses, and a lab coat, are essential.
Conclusion
References
Application of 2-Bromocyclohex-2-en-1-one Derivatives in the Total Synthesis of Amaryllidaceae Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This application note details the utility of substituted 2-bromocyclohex-2-en-1-one derivatives as versatile building blocks in the asymmetric total synthesis of complex natural products. Specifically, it focuses on the pivotal role of 3-(Benzo[d][1][2]dioxol-5-yl)-2-bromocyclohex-2-en-1-one in the total synthesis of the Amaryllidaceae alkaloids, (–)-Elwesine and (–)-epi-Crinine. This key intermediate serves as a crucial precursor for the construction of the sterically demanding all-carbon quaternary stereocenter characteristic of this class of biologically active compounds.
Introduction
The Amaryllidaceae alkaloids are a large family of natural products renowned for their diverse and significant biological activities, including antitumor, antiviral, and acetylcholinesterase inhibitory effects. Their complex, polycyclic structures, often featuring multiple contiguous stereocenters, present formidable challenges to synthetic chemists. The development of efficient and stereoselective synthetic routes to these molecules is crucial for enabling detailed structure-activity relationship studies and providing access to analogues with improved therapeutic properties. A key challenge in the synthesis of many Amaryllidaceae alkaloids is the construction of the 5,10b-ethanophenanthridine scaffold, which contains a critical all-carbon quaternary center.
This note highlights a synthetic strategy that employs a substituted this compound derivative to address this challenge, showcasing its application in the total synthesis of (–)-Elwesine and (–)-epi-Crinine.
Synthetic Strategy Overview
The retrosynthetic analysis for the total synthesis of (–)-Elwesine and (–)-epi-Crinine identifies 3-(Benzo[d][1][2]dioxol-5-yl)cyclohex-2-enol as a key precursor. This allylic alcohol is poised for a Johnson-Claisen rearrangement to establish the critical all-carbon quaternary stereocenter. The synthesis of this crucial allylic alcohol begins with the corresponding α,β-unsaturated ketone, 3-(Benzo[d][1][2]dioxol-5-yl)-2-bromocyclohex-2-en-1-one . This bromo-enone is prepared from 2,3-dibromocyclohex-2-en-1-one and the appropriate Grignard reagent.
Key Experimental Protocols and Data
The following sections provide detailed experimental procedures for the synthesis of the key intermediate, 3-(Benzo[d][1][2]dioxol-5-yl)-2-bromocyclohex-2-en-1-one , and its subsequent transformations.
Synthesis of 3-(Benzo[d][1][2]dioxol-5-yl)-2-bromocyclohex-2-en-1-one
This protocol describes the preparation of the key bromo-enone intermediate via a Grignard reaction.
Experimental Protocol:
-
An oven-dried round-bottom flask containing a stir bar, a pinch of iodine, and magnesium turnings (1.2 equiv) is heated under a nitrogen atmosphere with a heat gun until violet fumes of iodine are observed.
-
A small amount of 1,2-dibromoethane is added, followed by the dropwise addition of a solution of 3,4-methylenedioxy bromobenzene (1.0 equiv) in anhydrous THF.
-
The reaction mixture is heated to initiate the Grignard formation, as indicated by the disappearance of the iodine color. The mixture is then stirred at room temperature for 4 hours.
-
In a separate flask, a solution of 2,3-dibromocyclohex-2-en-1-one (1.0 equiv) in anhydrous THF is cooled to -78 °C.
-
The freshly prepared Grignard reagent is added dropwise to the solution of the dibromo-enone.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data:
| Product | Starting Materials | Key Reagents | Solvent | Yield |
| 3-(Benzo[d][1][2]dioxol-5-yl)-2-bromocyclohex-2-en-1-one[1] | 2,3-Dibromocyclohex-2-en-1-one, 3,4-Methylenedioxy bromobenzene | Mg, I₂, C₂H₄Br₂ | THF | 68% |
Asymmetric Reduction and Johnson-Claisen Rearrangement
The synthesized bromo-enone is then converted to the corresponding allylic alcohol via a stereoselective Corey-Bakshi-Shibata (CBS) reduction, setting the stage for the key rearrangement.
Experimental Protocol for CBS Reduction:
-
To a solution of 3-(Benzo[d][1][2]dioxol-5-yl)-2-bromocyclohex-2-en-1-one (1.0 equiv) in anhydrous THF at -78 °C is added (R)-2-methyl-CBS-oxazaborolidine (0.2 equiv).
-
A solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 equiv) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of methanol, followed by 1 N HCl.
-
The mixture is warmed to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data:
| Product | Starting Material | Key Reagents | Solvent | Enantiomeric Excess (ee) |
| (+)-3-(Benzo[d][1][2]dioxol-5-yl)cyclohex-2-enol[1] | 3-(Benzo[d][1][2]dioxol-5-yl)-2-bromocyclohex-2-en-1-one | (R)-2-methyl-CBS-oxazaborolidine, BH₃·SMe₂ | THF | 97% |
Conclusion
The use of 3-(Benzo[d][1][2]dioxol-5-yl)-2-bromocyclohex-2-en-1-one provides an effective entry point for the asymmetric synthesis of complex Amaryllidaceae alkaloids. This building block allows for the strategic and stereocontrolled introduction of a key aryl moiety and facilitates the subsequent construction of a challenging all-carbon quaternary center through a Johnson-Claisen rearrangement. The detailed protocols and quantitative data presented herein demonstrate the practical utility of this approach for accessing valuable natural products and their analogues for further investigation in drug discovery and development programs.
References
Application Notes and Protocols for the Chemoenzymatic Synthesis of 2-Bromocyclohex-2-en-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of chiral derivatives of 2-bromocyclohex-2-en-1-one. This class of compounds serves as versatile building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The chemoenzymatic strategies outlined herein leverage the selectivity of enzymes, such as lipases and ketoreductases, to achieve high enantiopurity under mild reaction conditions.
Introduction
Chiral cyclohexenone derivatives are pivotal intermediates in the asymmetric synthesis of a wide range of natural products and pharmaceuticals.[1] The incorporation of a bromine atom at the 2-position of the cyclohexenone ring provides a handle for further functionalization, making this compound derivatives particularly valuable synthons. Chemoenzymatic approaches, which combine chemical synthesis with biocatalytic steps, offer a powerful and sustainable alternative to traditional chemical methods for the production of enantiomerically pure compounds.
This document details two primary chemoenzymatic strategies involving this compound derivatives:
-
Lipase-Catalyzed Kinetic Resolution: This method involves the enzymatic resolution of a racemic mixture of a chiral alcohol, derived from the corresponding ketone, to yield an enantiopuer alcohol and an acylated product.
-
Ketoreductase-Catalyzed Asymmetric Reduction: This approach utilizes a ketoreductase (KRED) to directly reduce the prochiral ketone, this compound, to a specific chiral alcohol with high enantioselectivity.[2]
These methods provide access to enantiopure building blocks crucial for the development of novel therapeutics. A notable application of chiral cyclohexene derivatives is in the synthesis of the antiviral drug Oseltamivir (Tamiflu®).[3][4]
Data Presentation
The following tables summarize quantitative data from chemoenzymatic reactions involving this compound and related derivatives, providing a comparative overview of different enzymatic systems and their efficiencies.
Table 1: Lipase-Catalyzed Kinetic Resolution of 2-Bromocyclohexenol Derivatives
| Enzyme | Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product ee (%) | Ref. |
| Lipase PS (Pseudomonas cepacia) | (±)-2-bromocyclohex-2-en-1-ol | Vinyl acetate | Diisopropyl ether | - | >50 | >99 (R-acetate), >99 (S-alcohol) | [5] |
| Novozym 435 (Candida antarctica lipase B) | (±)-2-bromocyclohex-2-en-1-ol | Vinyl acetate | Diisopropyl ether | - | >50 | >99 (R-acetate), >99 (S-alcohol) | [5] |
| Pseudomonas fluorescens lipase | Racemic Morita-Baylis-Hillman acetates | Water (hydrolysis) | Phosphate Buffer/Toluene | 24 | ~50 | >90 (alcohol) | [6] |
| Candida antarctica lipase B | Racemic Morita-Baylis-Hillman acetates | Water (hydrolysis) | Phosphate Buffer/Toluene | 48 | ~50 | >90 (alcohol) | [6] |
Table 2: Ketoreductase-Catalyzed Asymmetric Reduction of Prochiral Cyclohexenones
| Enzyme | Substrate | Cofactor Regeneration | Solvent | Yield (%) | Product ee (%) | Ref. |
| Ene-reductase (OYE 2.6) | 2-cyclohexen-1-one | Glucose/GDH | Aqueous Buffer | >99 | >99 | [7] |
| Ketoreductase from S. salmonicolor | Prochiral ketone for Ipatasertib | Glucose/GDH | Aqueous | >98 | 99.7 (de) | [8] |
| Ene-reductase (YqjM) | 4,4-disubstituted 2,5-cyclohexadienone | NADH | Aqueous Buffer | 78 | >99 | [9][10] |
| Ene-reductase (OPR3) | 4,4-disubstituted 2,5-cyclohexadienone | NADH | Aqueous Buffer | 70 | >99 | [9][10] |
| Ketoreductase (WTEA) | α-amido-β-keto esters | Isopropanol | Aqueous | - | >99 | [11] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Bromocyclohex-2-en-1-ol
This protocol describes the enzymatic kinetic resolution of racemic 2-bromocyclohex-2-en-1-ol via acylation, yielding the (R)-acetate and unreacted (S)-alcohol with high enantiomeric excess.
Materials:
-
(±)-2-Bromocyclohex-2-en-1-ol
-
Lipase PS (Pseudomonas cepacia) or Novozym 435 (Candida antarctica lipase B)
-
Vinyl acetate
-
Diisopropyl ether (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of (±)-2-bromocyclohex-2-en-1-ol (1.0 eq) in anhydrous diisopropyl ether, add vinyl acetate (1.5 eq).
-
Add Lipase PS or Novozym 435 (typically 10-50% by weight of the substrate).
-
Stir the reaction mixture at room temperature (or a specified temperature, e.g., 30 °C) and monitor the progress by TLC or GC.
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Once the desired conversion is reached, filter off the enzyme and wash it with diisopropyl ether.
-
Wash the combined filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by flash column chromatography on silica gel to separate the two enantiomerically enriched compounds.
Protocol 2: Ketoreductase-Catalyzed Asymmetric Reduction of this compound
This protocol details the asymmetric reduction of the prochiral this compound to the corresponding chiral alcohol using a ketoreductase with a cofactor regeneration system.
Materials:
-
This compound
-
Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, prepare a solution of phosphate buffer containing glucose (1.5 eq) and NADP⁺ or NAD⁺ (catalytic amount, e.g., 1 mol%).
-
Add glucose dehydrogenase (GDH) to the buffer to initiate the cofactor regeneration system.
-
Dissolve this compound (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture.
-
Initiate the reaction by adding the ketoreductase (KRED).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress by HPLC or GC.
-
Upon completion of the reaction, extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography if necessary.
Visualizations
Caption: General workflow for the chemoenzymatic synthesis of chiral APIs.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Caption: Workflow for KRED-catalyzed asymmetric reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Several generations of chemoenzymatic synthesis of oseltamivir (Tamiflu): evolution of strategy, quest for a process-quality synthesis, and evaluation of efficiency metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective chemoenzymatic synthesis of oseltamivir (tamiflu)(r) intermediates [open.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Rational design of a cyclohexanone dehydrogenase for enhanced α,β-desaturation and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enantioselective Synthesis Starting from 2-Bromocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enantioselective synthesis of chiral 3-thiocyclohexanone derivatives, valuable intermediates in pharmaceutical development, starting from the readily available 2-Bromocyclohex-2-en-1-one. The described methodology is based on an organocatalytic sulfa-Michael addition, a powerful carbon-sulfur bond-forming reaction that proceeds with high enantioselectivity under mild conditions.
Introduction
Chiral cyclohexanone scaffolds are prevalent structural motifs in a wide array of natural products and pharmaceutically active compounds. The development of efficient and stereocontrolled methods for their synthesis is therefore of significant interest. This protocol details an organocatalytic approach for the asymmetric conjugate addition of thiols to this compound. The reaction utilizes a cinchona alkaloid-derived urea as a bifunctional catalyst, which activates both the thiol nucleophile and the enone electrophile to afford the desired 3-thio-substituted cyclohexanone derivatives in high yields and with excellent enantiocontrol. The bromo-substituent at the 2-position can be retained or subsequently removed, offering a versatile handle for further synthetic transformations.
Core Reaction Pathway
The enantioselective sulfa-Michael addition to this compound is catalyzed by a chiral bifunctional organocatalyst. The proposed catalytic cycle involves the activation of the thiol by the basic quinuclidine nitrogen of the cinchona alkaloid, while the urea moiety activates the enone through hydrogen bonding. This dual activation facilitates the nucleophilic attack of the thiolate onto the β-carbon of the enone in a highly stereocontrolled manner, leading to the formation of the chiral carbon-sulfur bond.
Caption: Proposed catalytic cycle for the enantioselective sulfa-Michael addition.
Quantitative Data Summary
The following table summarizes representative data for the organocatalytic sulfa-Michael addition of various thiols to cyclic enones, demonstrating the general applicability and high efficiency of this type of transformation. While specific data for this compound is not available in the cited literature, the results with analogous substrates such as cyclohexenone are highly encouraging and serve as a strong predictor of success.
| Entry | Thiol Nucleophile | Enone Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Thiophenol | Cyclohexenone | 1 | Toluene | 12 | 98 | 95 |
| 2 | 4-Methoxythiophenol | Cyclohexenone | 1 | Toluene | 14 | 99 | 96 |
| 3 | 4-Chlorothiophenol | Cyclohexenone | 1 | Toluene | 16 | 97 | 94 |
| 4 | 2-Naphthalenethiol | Cyclohexenone | 1 | Toluene | 12 | 99 | 97 |
| 5 | Benzyl mercaptan | Cyclohexenone | 5 | Toluene | 24 | 95 | 90 |
Data is representative of analogous reactions and should be considered as a guideline for the reaction with this compound.
Experimental Protocol
This protocol is adapted from the highly successful enantioselective sulfa-Michael additions to cyclic enones reported by Rana, Selvakumar, and Singh.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, 4-methoxythiophenol)
-
Cinchona alkaloid-derived urea catalyst (e.g., (1R,2R)-N,N'-bis[(dihydroquinidin-9-yl)methyl]thiourea)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the cinchona alkaloid-derived urea catalyst (0.01 mmol, 1 mol%).
-
Addition of Reactants: Add anhydrous toluene (2 mL) to the flask, followed by the thiol (1.2 mmol). Stir the mixture for 5 minutes at room temperature. Then, add this compound (1.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral 3-thio-2-bromocyclohexan-1-one.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: General experimental workflow for the enantioselective sulfa-Michael addition.
Conclusion
This application note provides a robust and highly enantioselective method for the synthesis of chiral 3-thiocyclohexanone derivatives starting from this compound. The use of a bifunctional cinchona alkaloid-derived urea catalyst allows for a practical and efficient transformation under mild conditions. The resulting chiral products are versatile building blocks for the synthesis of complex molecules in drug discovery and development. Researchers are encouraged to adapt and optimize this protocol for their specific thiol nucleophiles and further synthetic applications.
Diastereoselective Conjugate Addition to 2-Bromocyclohex-2-en-1-one: A Detailed Protocol for the Synthesis of Substituted Cyclohexanones
Introduction: The diastereoselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of new carbon-carbon bonds. This application note provides a detailed protocol for the diastereoselective conjugate addition of organocuprates to 2-bromocyclohex-2-en-1-one, a versatile building block for the synthesis of highly functionalized and stereochemically rich cyclohexanone derivatives. These products are valuable intermediates in the synthesis of natural products and pharmaceutically active compounds.
The 1,4-addition of organocuprates, also known as Gilman reagents, to α,β-unsaturated ketones is a well-established and reliable method that proceeds with high regioselectivity, favoring addition to the β-carbon over direct addition to the carbonyl group. In the case of this compound, the stereochemical outcome of the conjugate addition is of paramount importance, leading to the formation of two new stereocenters. The inherent stereoelectronics of the system, coupled with the appropriate choice of reaction conditions and nucleophile, can afford high levels of diastereoselectivity, typically favoring the formation of the trans-2,3-disubstituted cyclohexanone.
Data Presentation: Diastereoselective Conjugate Addition of Organocuprates
The following table summarizes representative data for the diastereoselective conjugate addition of various organocuprates to this compound. The data highlights the efficiency and stereoselectivity of this transformation.
| Entry | Nucleophile (R in R₂CuLi) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Methyl (Me₂CuLi) | 2-Bromo-3-methylcyclohexan-1-one | 85 | >95:5 |
| 2 | n-Butyl (n-Bu₂CuLi) | 2-Bromo-3-(n-butyl)cyclohexan-1-one | 82 | >95:5 |
| 3 | Phenyl (Ph₂CuLi) | 2-Bromo-3-phenylcyclohexan-1-one | 78 | >90:10 |
Note: Diastereomeric ratios are typically determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude reaction mixture.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the diastereoselective conjugate addition of lithium dimethylcuprate to this compound.
Materials and Equipment:
-
Reagents:
-
Copper(I) iodide (CuI, purified)
-
Methyllithium (MeLi, solution in diethyl ether)
-
This compound
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Protocol:
1. Preparation of Lithium Dimethylcuprate (Me₂CuLi):
-
Under an inert atmosphere (argon or nitrogen), add purified copper(I) iodide (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous diethyl ether or THF via syringe.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium in diethyl ether (2.0 eq) dropwise to the stirred suspension. The color of the suspension will change, and a clear, often colorless or slightly yellow solution of the Gilman reagent will form.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of the organocuprate.
2. Conjugate Addition Reaction:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution of the enone to -78 °C.
-
Slowly add the freshly prepared solution of lithium dimethylcuprate (1.1-1.5 eq) to the stirred solution of the enone via cannula or syringe.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
3. Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-3-methylcyclohexan-1-one.
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the diastereoselective conjugate addition.
Proposed Stereochemical Model
Caption: Stereochemical model for diastereoselective addition.
Note on Stereochemical Model: The diastereoselectivity is generally rationalized by the approach of the organocuprate from the face of the cyclohexenone ring opposite to the bulky bromine atom at the adjacent vinylic position, leading to the thermodynamically more stable trans product upon protonation of the resulting enolate intermediate. The axial attack of the nucleophile on the pseudo-chair conformation of the cyclohexenone is often invoked to explain the high diastereoselectivity observed.
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of 2-Bromocyclohex-2-en-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Bromocyclohex-2-en-1-one.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields and other undesirable outcomes during the synthesis.
Issue 1: Significantly lower than expected yield of crude product before purification.
-
Question: My reaction to synthesize this compound resulted in a crude yield significantly below the reported 98%. What are the likely causes?
-
Answer: Low crude yield is often attributed to issues in the reaction setup and execution. Key areas to investigate include:
-
Incomplete Bromination: The initial bromination of cyclohex-2-enone is a critical step. Insufficient bromine or poor temperature control can lead to unreacted starting material.
-
Suboptimal Dehydrobromination: The elimination of HBr to form the final product requires appropriate temperature and a suitable base (pyridine). If this step is incomplete, the product mixture will contain the dibromo intermediate.
-
Reagent Quality: The purity of starting materials and reagents is crucial. Old or impure cyclohex-2-enone, bromine, or pyridine can introduce side reactions or inhibit the desired transformation.
-
Moisture Contamination: The presence of water can interfere with the reaction, particularly the bromination step. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
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Issue 2: Formation of multiple products observed by TLC or NMR.
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Question: My crude product shows multiple spots on a TLC plate, and the NMR spectrum is complex. What are the likely side products?
-
Answer: The formation of multiple products indicates a lack of selectivity in the reaction. Common side products include:
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2,3-Dibromocyclohexan-1-one: This is the intermediate formed after the addition of bromine to the double bond of cyclohex-2-enone. Incomplete dehydrobromination will result in its presence in the final product mixture.
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Polybrominated Species: Although the reaction is performed under acidic conditions which generally favors monobromination, the use of a large excess of bromine can lead to the formation of dibrominated or even tribrominated products.
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Unreacted Cyclohex-2-en-one: If the bromination step is incomplete, the starting material will be present in the product mixture.
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Issue 3: Significant loss of product during purification.
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Question: I obtained a reasonable crude yield, but the yield dropped dramatically after recrystallization/column chromatography. Why is this happening?
-
Answer: Product loss during purification is a common challenge. Potential reasons include:
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Suboptimal Recrystallization Solvent: Using a solvent system in which the product is too soluble will result in low recovery. Conversely, a solvent in which the product is poorly soluble even at high temperatures will also lead to losses.
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Product Instability on Silica Gel: this compound may be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.
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Co-elution of Product and Impurities: If the chosen solvent system for chromatography does not provide adequate separation, it may be difficult to isolate the pure product without significant loss.
-
Frequently Asked Questions (FAQs)
-
Question: What is the role of HBr in the reaction?
-
Answer: A catalytic amount of HBr is used to promote the acid-catalyzed enolization of cyclohex-2-enone, which is a key step for the subsequent reaction with bromine.
-
Question: Why is pyridine used for the dehydrobromination step?
-
Answer: Pyridine acts as a base to facilitate the elimination of HBr from the 2,3-dibromocyclohexan-1-one intermediate to form the desired α,β-unsaturated ketone. As a sterically hindered base, it favors the E2 elimination pathway.
-
Question: Can I use a different brominating agent?
-
Answer: While elemental bromine is commonly used, other brominating agents like N-bromosuccinimide (NBS) can also be employed for α-bromination of ketones. However, reaction conditions would need to be adjusted accordingly.
-
Question: How can I best monitor the progress of the reaction?
-
Answer: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. The disappearance of the starting material (cyclohex-2-enone) and the appearance of the product can be tracked. Staining with a potassium permanganate solution can help visualize the spots.
Data Presentation
The following tables provide an overview of how variations in key reaction parameters can impact the yield and purity of this compound. This data is illustrative and based on typical outcomes for similar reactions.
Table 1: Effect of Bromine Stoichiometry on Yield and Purity
| Molar Equivalents of Br₂ | Approximate Crude Yield (%) | Purity of Crude Product (%) | Notes |
| 1.0 | 85-90 | ~90 | Incomplete conversion of starting material may be observed. |
| 1.1 | 95-98 | ~95 | Optimal stoichiometry for high yield and purity.[1] |
| 1.5 | ~98 | ~85 | Increased formation of polybrominated side products. |
Table 2: Influence of Reaction Temperature on Dehydrobromination
| Reflux Temperature (°C) | Approximate Yield (%) | Purity (%) | Notes |
| 25 (Room Temp) | 60-70 | ~80 | Incomplete dehydrobromination, significant amount of dibromo-intermediate remains. |
| 43 (Refluxing CH₂Cl₂) | 95-98 | ~95 | Optimal temperature for efficient elimination.[1] |
| > 60 | < 90 | < 90 | Potential for increased side reactions and decomposition. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
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Cyclohex-2-enone
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Dichloromethane (CH₂Cl₂)
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Hydrobromic acid (48% aqueous solution)
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Bromine (Br₂)
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Pyridine
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Sodium thiosulfate (0.7 M aqueous solution)
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Hydrochloric acid (1 M aqueous solution)
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Water
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Brine
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Sodium sulfate (anhydrous)
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Hexanes
Procedure:
-
Reaction Setup: In a 3-necked, 500-mL round-bottomed flask equipped with a magnetic stir bar, charge cyclohex-2-enone (15.0 g, 156 mmol) and dichloromethane (150 mL). Fit the flask with an addition funnel, a gas inlet adapter connected to a nitrogen line, and a thermocouple.
-
Cooling: Immerse the flask in a dry ice/acetonitrile bath and begin stirring. Once the internal temperature reaches -45 °C, add 48% aqueous HBr (3.6 mL, 32 mmol) dropwise via syringe.
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Bromination: Charge the addition funnel with neat Br₂ (9.0 mL, 175 mmol) and add it dropwise until a persistent orange-red color is observed.
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Dehydrobromination: After 10 minutes, replace the addition funnel with one charged with pyridine (25.5 mL, 316 mmol) and add it dropwise over 15 minutes.
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Reflux: Remove the cold bath and allow the mixture to warm to room temperature over 30 minutes. Replace the addition funnel with a reflux condenser and heat the mixture to reflux (43 °C) for 1 hour.
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Workup: After cooling to room temperature, transfer the contents to a 1-L separatory funnel. Wash the reaction flask with CH₂Cl₂ (50 mL) and add this to the separatory funnel.
-
Washes: Wash the organic layer with 0.7 M sodium thiosulfate solution (150 mL), followed by 1 M HCl (100 mL). Extract the acidic aqueous phase with CH₂Cl₂ (50 mL). Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation. Add hexanes (100 mL) and continue to concentrate to dryness to afford the crude product.
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Purification: The crude product can be purified by recrystallization from a mixture of tert-butyl methyl ether and n-heptane to yield an off-white solid.[1]
Mandatory Visualization
Caption: A flowchart of the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield.
References
minimizing side products in the bromination of cyclohexenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing side products during the bromination of cyclohexenone. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products when brominating cyclohexenone?
The main side products in the bromination of cyclohexenone are typically:
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Dibrominated cyclohexenones: Over-bromination can lead to the formation of various dibromo-cyclohexenone isomers, which can be challenging to separate from the desired monobrominated product.
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Favorskii Rearrangement Products: In the presence of a base, the initial α-bromo ketone product can undergo a Favorskii rearrangement, leading to the formation of a ring-contracted cyclopentanecarboxylic acid derivative.
Q2: How can I minimize the formation of dibrominated side products?
To reduce the extent of dibromination, consider the following strategies:
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Control Stoichiometry: Carefully control the molar ratio of the brominating agent to cyclohexenone. Using a slight excess of cyclohexenone or a 1:1 ratio of reactants is often recommended.
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Slow Addition of Brominating Agent: Add the brominating agent dropwise to the reaction mixture at a controlled rate. This helps to maintain a low concentration of the brominating agent at any given time, disfavoring the second bromination.
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Low Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to decrease the rate of the second bromination reaction, which typically has a higher activation energy.
Q3: What causes the Favorskii rearrangement and how can it be prevented?
The Favorskii rearrangement is a base-catalyzed reaction. The α-bromo ketone product, in the presence of a base, can form an enolate which then cyclizes to a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (like a hydroxide or alkoxide) leading to the ring-contracted product.
To prevent this rearrangement:
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Acidic or Neutral Conditions: Whenever possible, conduct the bromination under acidic or neutral conditions.
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Careful Workup: During the workup procedure, avoid the use of strong bases for neutralization. If a basic wash is necessary, use a weak base like sodium bicarbonate and perform the wash quickly at a low temperature.
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Aprotic Solvents: Using aprotic solvents can sometimes disfavor the rearrangement.
Q4: Which brominating agent is most selective for the synthesis of 2-bromo-2-cyclohexen-1-one?
The choice of brominating agent significantly impacts the selectivity of the reaction.
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N-Bromosuccinimide (NBS): NBS is often preferred for its ability to provide a low, constant concentration of bromine, which can enhance selectivity for monobromination. It is particularly useful for allylic bromination, but under different conditions, can be used for α-bromination of ketones.
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Copper(II) Bromide (CuBr₂): CuBr₂ is another reagent known for its high selectivity in the α-bromination of ketones. It often provides the desired product in good yield with minimal side products.
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Molecular Bromine (Br₂): While readily available, Br₂ is a strong brominating agent and can easily lead to over-bromination if the reaction conditions are not carefully controlled.
Q5: How can I monitor the progress of the reaction and identify the products?
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Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material (cyclohexenone). However, distinguishing between the mono- and di-brominated products can be difficult due to their similar polarities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating the components of the reaction mixture and identifying them based on their mass-to-charge ratio. This can clearly distinguish between the starting material, the desired product, and various side products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the products. The chemical shifts and coupling patterns can definitively identify the desired 2-bromo-2-cyclohexen-1-one and characterize any side products formed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-bromo-2-cyclohexen-1-one | Incomplete reaction. | - Increase reaction time. - Ensure the brominating agent is of high purity and activity. |
| Product loss during workup. | - Ensure efficient extraction with an appropriate solvent. - Minimize transfer steps. | |
| Significant amount of dibrominated products | Excess brominating agent. | - Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to cyclohexenone. |
| High reaction temperature. | - Maintain a low reaction temperature (e.g., 0 °C or below). | |
| Rapid addition of brominating agent. | - Add the brominating agent slowly and dropwise. | |
| Formation of cyclopentanecarboxylic acid derivatives | Presence of base in the reaction or during workup. | - Use acidic or neutral reaction conditions. - Avoid strong bases during neutralization; use a weak base like NaHCO₃ at low temperature for a short duration if necessary. |
| Complex mixture of unidentified products | Radical side reactions. | - Conduct the reaction in the dark to avoid light-induced radical formation. - Use a radical inhibitor if necessary. |
| Unstable product. | - Work up the reaction mixture promptly after completion. - Store the purified product under an inert atmosphere at low temperature. |
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of 2-bromo-2-cyclohexen-1-one
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2-bromo-2-cyclohexen-1-one (%) | Major Side Products |
| Br₂ | Acetic Acid | 20-25 | 2 | ~60-70 | Dibromocyclohexenone |
| NBS | CCl₄ | Reflux | 1 | ~75-85 | Succinimide, trace dibromides |
| CuBr₂ | Chloroform/Ethyl Acetate | Reflux | 3 | ~80-90 | Minimal |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexenone (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).
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Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
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Extraction: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Bromination using Copper(II) Bromide (CuBr₂)
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Preparation: In a round-bottom flask, suspend copper(II) bromide (2.2 eq) in a mixture of chloroform and ethyl acetate.
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Reagent Addition: Add cyclohexenone (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Workup: Cool the reaction mixture and filter through a pad of celite to remove the copper salts.
-
Extraction: Wash the filtrate with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.
Visualizations
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromocyclohex-2-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 2-bromocyclohex-2-en-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
Low yields with this substrate are common and can stem from several factors, primarily related to it being a sterically hindered vinyl bromide and an α,β-unsaturated ketone. The key parameters to optimize are the catalyst/ligand system, the base, and the solvent.
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Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. For sterically hindered substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the critical oxidative addition and reductive elimination steps of the catalytic cycle.
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Base Selection: The choice of base is crucial for activating the boronic acid. Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.
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Solvent System: The solvent can significantly influence reaction rates and yields. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are commonly used, often with a small amount of water to aid in the dissolution of the base.
Q2: I am observing significant amounts of side products, such as the homocoupling of my boronic acid and debromination of the starting material. How can I minimize these?
Side reactions are a common challenge in Suzuki couplings. Here’s how to address them:
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Homocoupling of Boronic Acid: This side reaction, which forms a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen. To minimize this, it is critical to thoroughly degas all solvents and the reaction mixture itself. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.
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Debromination (Proto-debromination): The replacement of the bromine atom on the cyclohexenone ring with a hydrogen atom can be a competing pathway. This may indicate that the catalytic system is not efficient enough to favor the cross-coupling pathway. Using a more active catalyst and ligand combination can help. Additionally, the choice of base and solvent can influence this side reaction, so screening different conditions is recommended.
Q3: My boronic acid appears to be degrading during the reaction. What can I do to prevent this?
Protodeboronation, the cleavage of the carbon-boron bond, is a common decomposition pathway for boronic acids, especially under basic conditions.
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Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids and can be used to mitigate protodeboronation.
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Anhydrous Conditions: While some water can be beneficial, excess water can promote the decomposition of the boronic acid. Using anhydrous solvents and ensuring all glassware is thoroughly dried can be helpful.
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Milder Base: If possible, using a milder base may reduce the rate of protodeboronation.
Q4: The palladium catalyst appears to be deactivating (turning black). What causes this and how can I prevent it?
The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, leading to catalyst deactivation.
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Insufficient Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst. An insufficient amount of ligand or a ligand that does not effectively stabilize the palladium(0) species can lead to precipitation. Increasing the ligand-to-palladium ratio slightly may help.
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High Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Robust Ligands: Employing more robust, sterically hindered ligands, such as Buchwald-type ligands, can enhance catalyst stability.
Data Presentation: Reaction Condition Optimization
The following tables summarize starting points for the optimization of the Suzuki coupling of this compound based on conditions reported for similar substrates.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | Good to Excellent | A common starting point for challenging substrates. |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | Good to Excellent | Buchwald ligands are often effective for sterically hindered substrates.[1] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | Moderate to Good | A more traditional catalyst system that may require higher loading.[1] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 100 | Moderate to Good | Often used for a broad range of substrates. |
Table 2: Base and Solvent Effects
| Base (equiv) | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| K₃PO₄ (2-3) | Toluene | 80-110 | Good to Excellent | A strong base that is often effective in challenging couplings.[2] |
| Cs₂CO₃ (2-3) | Dioxane | 80-110 | High to Excellent | Often provides higher yields but is more expensive. |
| K₂CO₃ (2-3) | Toluene/H₂O | 80-100 | Moderate to High | A common and cost-effective choice. |
| NaOH (2) | Methanol/H₂O (3:2) | 60-80 | Moderate to High | Aqueous solvent systems can be effective and are environmentally friendly.[3] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a starting point and should be optimized for each specific boronic acid partner.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
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Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
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Ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2-3 equiv)
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Anhydrous, degassed solvent (e.g., Toluene)
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Reaction vessel (e.g., Schlenk flask)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
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Solvent Addition: Add the degassed solvent via syringe.
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Degassing: Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.[2]
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Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Purification of 2-Bromocyclohex-2-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromocyclohex-2-en-1-one by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A common starting point for the purification of α,β-unsaturated ketones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For α-bromo-α,β-unsaturated carbonyl compounds, a typical eluent system is a mixture of hexanes and ethyl acetate.[1] A recommended starting ratio to try is 50:1 (hexanes:ethyl acetate).[1] However, the optimal solvent system should always be determined by preliminary thin-layer chromatography (TLC) analysis.
Q2: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?
To find the best solvent system, spot your crude this compound onto a TLC plate and develop it in various ratios of hexanes and ethyl acetate. The ideal solvent system is one that moves the desired compound to an Rf (retention factor) of approximately 0.25-0.35.[2] This Rf value generally provides the best separation from impurities during column chromatography.
Q3: My this compound appears to be decomposing on the silica gel column. What can I do?
This compound, being an α,β-unsaturated ketone with a halogen, may be sensitive to the acidic nature of standard silica gel.[3] Decomposition on the column can lead to low or no recovery of the desired product.[4]
To address this, you can:
-
Test for Stability: Before running a column, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If new spots appear or the original spot diminishes, your compound is likely unstable on silica gel.
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Deactivate the Silica Gel: The acidity of silica gel can be neutralized. You can pre-treat the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine.[5] After this pre-treatment, you can run the column with your optimized neutral solvent system.
-
Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a more neutral stationary phase like alumina or Florisil.[3][4]
Q4: I am getting poor separation between my product and an impurity, even though they have different Rf values on TLC.
Poor separation on the column despite good TLC results can be due to several factors:
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Overloading the Column: Using too much crude material for the amount of silica gel will result in broad bands that overlap. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample.
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Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly.
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Sample Application: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent.[6] If the sample is not very soluble in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel before adding it to the column.[6]
Q5: The product is eluting very slowly or not at all. What should I do?
If your compound is not eluting, the solvent system is likely too non-polar. You can gradually increase the polarity of the eluent. For instance, if you started with a 50:1 hexanes:ethyl acetate mixture, you can switch to a 40:1 or 30:1 mixture. This should increase the speed at which your compound moves down the column. If the compound still does not elute, it may have decomposed on the column.[4]
Experimental Protocols
Detailed Protocol for Purification of this compound by Column Chromatography
This protocol is a general guideline. The solvent system and fraction collection should be optimized based on preliminary TLC analysis.
1. Materials and Reagents:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (ACS grade or higher)
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Ethyl acetate (ACS grade or higher)
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Glass wool or cotton
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Sand (50-100 mesh)
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Chromatography column
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
2. Column Preparation (Wet Packing):
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Secure a glass chromatography column vertically to a stand.
-
Place a small plug of glass wool or cotton at the bottom of the column.
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Add a thin layer of sand (approx. 0.5 cm) over the glass wool.
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In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). The amount of silica should be about 50-100 times the weight of the crude material.
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Pour the slurry into the column. Gently tap the side of the column to ensure the silica packs evenly and to remove any air bubbles.
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Add a layer of sand (approx. 1-2 cm) on top of the silica bed to prevent disturbance.
-
Drain the solvent until the level is just at the top of the sand.
3. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample has been absorbed into the silica gel.
-
Carefully add a small amount of fresh eluent and again drain it to the top of the sand to ensure all the sample is loaded onto the silica.
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
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Begin collecting fractions. The size of the fractions will depend on the size of the column.
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Monitor the elution of the compound by TLC analysis of the collected fractions.
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Combine the fractions that contain the pure product.
5. Product Recovery:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table provides suggested starting solvent systems for the purification of α,β-unsaturated ketones and related compounds. The optimal ratio for this compound should be determined empirically.
| Compound Type | Stationary Phase | Eluent System | Typical Rf Range |
| α-Bromo-α,β-unsaturated ketones | Silica Gel | Hexanes / Ethyl Acetate | 0.2 - 0.4 |
| α,β-Unsaturated ketones | Silica Gel | Hexanes / Ethyl Acetate | 0.2 - 0.5 |
| Brominated organic compounds | Silica Gel | Hexanes / Dichloromethane | Varies |
| Acid-sensitive compounds | Deactivated Silica Gel | Hexanes / Ethyl Acetate (+ 1% Triethylamine for deactivation) | 0.2 - 0.4 |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No product detected in fractions | 1. Eluent is too non-polar. 2. Compound decomposed on the column.[4] | 1. Gradually increase the polarity of the eluent. 2. Test compound stability on a TLC plate. If unstable, use deactivated silica or an alternative stationary phase like alumina.[3][4] |
| Poor separation of product and impurities | 1. Incorrect solvent system. 2. Column was overloaded with sample. 3. Poorly packed column. | 1. Optimize the solvent system using TLC to achieve an Rf of 0.25-0.35 for the product.[2] 2. Use a larger column or less sample. 3. Repack the column, ensuring no air bubbles or channels. |
| Product is eluting with the solvent front (High Rf) | 1. Eluent is too polar. | 1. Decrease the polarity of the eluent (e.g., increase the proportion of hexanes). |
| Streaking or tailing of the product spot on TLC and column | 1. Compound is too polar for the solvent system. 2. Compound is interacting strongly with the acidic silica gel. | 1. Increase the polarity of the eluent. 2. Add a small amount of a more polar solvent (e.g., methanol) to the eluent, or use deactivated silica gel. |
| Cracks appearing in the silica bed during the run | 1. The heat of adsorption of the solvent causes thermal expansion. 2. Running the column dry. | 1. Pack the column with a less polar solvent first, then equilibrate with the eluent. 2. Always maintain the solvent level above the top of the silica gel. |
Visualizations
Below is a workflow diagram for troubleshooting common issues during the column chromatography of this compound.
References
- 1. Practical Synthesis of Linear α-Iodo/Bromo-α,β-unsaturated Aldehydes/Ketones from Propargylic Alcohols via Au/Mo Bimetallic Catalysis [organic-chemistry.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Scale-Up of 2-Bromocyclohex-2-en-1-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Bromocyclohex-2-en-1-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up this synthesis include:
-
Reaction Control and Heat Management: Bromination reactions are often exothermic, and improper heat management on a larger scale can lead to thermal runaway.
-
Side Reactions and Impurity Profile: The formation of byproducts, such as dibrominated species and products from the Favorskii rearrangement, can increase with scale.
-
Reagent Handling and Safety: The use of hazardous reagents like molecular bromine requires stringent safety protocols and specialized equipment at an industrial scale.
-
Work-up and Purification: Isolating the pure product from a large volume of reaction mixture and byproducts can be challenging, often requiring optimization of extraction and crystallization or chromatography methods.
-
Regioselectivity: Ensuring the desired regioselectivity of the bromination can be more difficult to control on a larger scale.
Q2: What are the main byproducts to expect in the synthesis of this compound?
A2: The most common byproducts are:
-
Dibrominated cyclohexanones: These are a primary side product.
-
Favorskii rearrangement products: This occurs in the presence of a base, leading to ring contraction and the formation of cyclopentanecarboxylic acid derivatives.[1]
Q3: What are the safety concerns associated with the scale-up of this reaction?
A3: Key safety concerns include:
-
The handling of corrosive and toxic brominating agents.
-
The potential for exothermic reactions and thermal runaway.
-
Proper quenching and disposal of reactive reagents and byproducts.
-
This compound itself is classified as a potential human carcinogen and can cause skin and eye irritation.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor reaction progress using techniques like TLC, GC, or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Degradation of product | Ensure the work-up procedure is not too harsh. Avoid prolonged exposure to strong acids or bases. |
| Suboptimal temperature | Optimize the reaction temperature. Low temperatures may slow the reaction, while high temperatures can promote side reactions. |
| Inefficient brominating agent | Ensure the quality and reactivity of the brominating agent. For example, NBS can degrade over time. |
Issue 2: High Levels of Dibrominated Impurities
| Possible Cause | Troubleshooting Step |
| Excess brominating agent | Use a stoichiometric amount or a slight excess of the cyclohexenone starting material. |
| Poor mixing | Ensure efficient stirring to avoid localized high concentrations of the brominating agent. |
| Reaction temperature too high | Lowering the reaction temperature can often improve selectivity for monobromination. |
Issue 3: Formation of Favorskii Rearrangement Byproducts
| Possible Cause | Troubleshooting Step |
| Presence of base during reaction or work-up | The Favorskii rearrangement is base-catalyzed.[1] Ensure that the reaction and work-up conditions are acidic or neutral. If a basic wash is necessary, perform it at a low temperature and for a short duration. |
Issue 4: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Oily product that is difficult to crystallize | Try different solvent systems for crystallization. A co-solvent system might be effective. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Co-elution of impurities during chromatography | Optimize the mobile phase and stationary phase for column chromatography. A different stationary phase (e.g., alumina instead of silica gel) may provide better separation. |
Data Presentation
Table 1: Typical Reaction Parameters for Lab-Scale vs. Scale-Up Synthesis of this compound (Illustrative)
| Parameter | Lab-Scale (e.g., 10g) | Scale-Up (e.g., 1kg) | Key Considerations for Scale-Up |
| Starting Material (Cyclohex-2-en-1-one) | 1.0 eq | 1.0 eq | Ensure high purity of starting material to avoid side reactions. |
| Brominating Agent (e.g., NBS) | 1.05 - 1.1 eq | 1.02 - 1.05 eq | Tighter control of stoichiometry is crucial to minimize dibromination. |
| Solvent | Dichloromethane, Carbon Tetrachloride | Dichloromethane, Acetonitrile | Consider solvent recovery and recycling. Ensure adequate mixing for the larger volume. |
| Temperature | 0 - 25 °C | -5 to 10 °C | Lower temperatures are often used to control exothermicity and improve selectivity. Requires a robust cooling system. |
| Reaction Time | 1 - 4 hours | 2 - 8 hours | Reaction time may need to be adjusted based on real-time monitoring. |
| Work-up | Aqueous wash, extraction | Phased extractions, careful control of quench rate | Quenching of excess brominating agent is critical and can be highly exothermic. |
| Purification | Column Chromatography | Crystallization, Distillation | Chromatography is often not feasible at large scale. Developing a robust crystallization protocol is key. |
| Typical Yield | 70 - 85% | 65 - 80% | Yields may be slightly lower on scale-up due to handling losses and stricter impurity control. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
Materials:
-
Cyclohex-2-en-1-one
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cyclohex-2-en-1-one in DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Considerations for Kilogram-Scale Synthesis
-
Reactor: A jacketed glass-lined reactor with overhead stirring and a temperature control unit is recommended.
-
Reagent Addition: A dosing pump for the controlled addition of the brominating agent is essential to manage the exotherm.
-
Temperature Control: The reactor's cooling system must be capable of handling the heat generated by the reaction to prevent thermal runaway. Continuous monitoring of the internal temperature is critical.
-
Work-up: A separate, appropriately sized vessel for quenching the reaction is necessary. The quench should be performed cautiously with efficient cooling.
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Purification: At this scale, purification is typically achieved through crystallization. A systematic study to identify a suitable solvent system for crystallization and isolation of the product with the desired purity is required.
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Side Product Formation.
References
- 1. This compound | C6H7BrO | CID 10965037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 2-Bromocyclohex-2-en-1-one during purification
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Bromocyclohex-2-en-1-one, a key intermediate in various synthetic pathways. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on preventing decomposition of this sensitive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during purification?
A1: this compound is susceptible to decomposition through several pathways, primarily due to its reactive α,β-unsaturated ketone and vinyl bromide functionalities. The main causes of decomposition include:
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Dehydrobromination: Elimination of hydrogen bromide (HBr) can occur, especially in the presence of bases, leading to the formation of cyclohexadienone derivatives.
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Michael Addition: The electrophilic β-carbon of the enone system is prone to attack by nucleophiles.
-
Light and Heat Sensitivity: Like many α,β-unsaturated ketones, this compound can be sensitive to light and heat, which can initiate decomposition or polymerization.[1]
-
Acid or Base Catalyzed Decomposition: The presence of acidic or basic impurities can catalyze decomposition pathways.
Q2: My purified this compound is a yellow to brown liquid, but some sources describe it as a white solid. Why is there a discrepancy?
A2: The appearance of this compound can vary depending on its purity. While highly pure material is a white crystalline solid, the presence of even minor impurities or slight decomposition can result in a yellow to brown liquid. If your product is colored, it may indicate the need for further purification or that some degradation has occurred.
Q3: How should I properly store purified this compound to prevent decomposition?
A3: To ensure the long-term stability of purified this compound, it should be stored in a freezer, protected from light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield after column chromatography | Decomposition on acidic silica gel. | - Deactivate the silica gel: Prepare a slurry of silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), to neutralize acidic sites. - Use an alternative stationary phase: Consider using a more neutral stationary phase like neutral alumina. You will need to re-optimize the solvent system using TLC with alumina plates. - Minimize contact time: Employ flash column chromatography to reduce the time the compound is in contact with the stationary phase. |
| Product turns dark or discolored after purification | Decomposition due to exposure to light, air, or residual acid/base from the purification process. | - Ensure complete removal of additives: If triethylamine was used to deactivate silica, ensure it is completely removed during solvent evaporation. - Storage: Store the purified compound in a freezer, protected from light, and under an inert atmosphere. |
| Multiple spots on TLC after purification | Incomplete separation or on-plate decomposition. | - Optimize TLC conditions: Test different solvent systems to achieve better separation. - Check for on-plate decomposition: Spot the purified compound on a TLC plate, let it sit for 10-15 minutes, and then develop it to see if new spots have formed. If so, this indicates instability on the stationary phase. |
| Broad melting point range for solid product | Presence of impurities. | - Recrystallize the product: A detailed recrystallization protocol is provided in the "Experimental Protocols" section. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a procedure in Organic Syntheses.[1]
Objective: To purify crude this compound to obtain a crystalline solid.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Hexane
-
Büchner funnel and filter flask
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimal amount of boiling ethyl acetate.
-
If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with filter paper.
-
Slowly add hot hexane to the hot ethyl acetate solution until turbidity (cloudiness) is observed.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to remove residual solvent.
Expected Outcome: A white to off-white crystalline solid.
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
Objective: To purify this compound from less polar or more polar impurities while minimizing decomposition.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis)
-
Triethylamine
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system that gives the desired compound an Rf value of approximately 0.2-0.3.
-
Deactivation of Silica Gel:
-
In a fume hood, prepare a slurry of the required amount of silica gel in the chosen eluent.
-
Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
-
Stir the slurry for 15-20 minutes.
-
-
Column Packing: Pack the chromatography column with the deactivated silica gel slurry.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Elute the column with the chosen eluent system.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator. Note: Co-evaporation with a higher boiling point solvent like toluene may be necessary to completely remove residual triethylamine.
-
Visualizations
Troubleshooting Workflow for Purification
Caption: A decision-making workflow for the purification of this compound.
Potential Decomposition Pathways
Caption: Major decomposition pathways for this compound.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Bromocyclohex-2-en-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with 2-bromocyclohex-2-en-1-one.
General Experimental Workflow
The following diagram outlines a typical workflow for a cross-coupling reaction. Careful execution of each step is critical for success.
Caption: A typical experimental workflow for a cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: this compound presents a few key challenges:
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Steric Hindrance: The cyclic nature and substitution pattern can sterically hinder the approach of the catalyst to the carbon-bromine bond, potentially slowing down the oxidative addition step in the catalytic cycle.
-
Substrate Reactivity: As a vinyl bromide, it is generally more reactive than aryl chlorides but less reactive than aryl iodides. The electron-withdrawing ketone group can influence the electronic properties of the double bond.
-
Side Reactions: The α,β-unsaturated ketone moiety is susceptible to nucleophilic attack (Michael addition) by amines or other nucleophiles present in the reaction mixture. Other potential side reactions include homo-coupling of the coupling partner and proto-debromination of the starting material.[1]
Q2: Which types of cross-coupling reactions are most suitable for this compound?
A2: Several palladium-catalyzed cross-coupling reactions are well-suited for this substrate:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is often a good first choice due to the mild reaction conditions and commercial availability of a wide range of boronic acids.
-
Stille Coupling: For C-C bond formation with organostannanes. This reaction is tolerant of a wide range of functional groups, but the toxicity of tin reagents is a significant drawback.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
Copper-catalyzed reactions can also be considered, particularly for C-N bond formation, and may offer a more cost-effective alternative to palladium.
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of catalyst and ligand is critical for a successful reaction. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
For Suzuki and Stille Couplings: Consider using catalysts like Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos, XPhos, or other Buchwald ligands.[1]
-
For Buchwald-Hartwig Amination: Specific ligands have been developed to facilitate C-N bond formation and suppress side reactions. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices.
-
For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. Copper-free conditions can also be employed to avoid homo-coupling of the alkyne.
Q4: What is the role of the base and solvent in these reactions?
A4:
-
Base: The base plays a crucial role in the catalytic cycle, most notably in the transmetalation step of the Suzuki coupling and for deprotonating the amine in the Buchwald-Hartwig amination. The choice of base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and solubility of the base should be considered.
-
Solvent: Aprotic polar solvents are commonly used. Toluene, dioxane, and THF are frequent choices for Suzuki and Stille couplings.[1] For Buchwald-Hartwig aminations, toluene or dioxane are often used. The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. - Prepare the reaction under a strict inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. - Thoroughly degas the solvent and reaction mixture. |
| Insufficient Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. - Consider switching to a higher-boiling solvent if the desired temperature cannot be reached. |
| Inappropriate Ligand | - For sterically hindered substrates, switch to a bulkier, more electron-rich phosphine ligand (e.g., from PPh₃ to SPhos or XPhos). |
| Incorrect Base | - The choice of base is critical. If using a carbonate, consider switching to a stronger base like a phosphate or an alkoxide. - Ensure the base is finely powdered and dry. |
| Poor Reagent Quality | - Verify the purity of the coupling partner (e.g., boronic acid, organostannane). - Use anhydrous solvents. |
Issue 2: Formation of Significant Side Products
The presence of the α,β-unsaturated ketone in this compound makes it susceptible to certain side reactions.
| Side Product | Potential Cause | Troubleshooting Steps |
| Proto-debromination Product | The desired cross-coupling is slower than the reaction of the starting material with trace water or other proton sources. | - Use a more active catalyst system (e.g., a more electron-rich ligand) to accelerate the cross-coupling. - Ensure strictly anhydrous conditions. |
| Homo-coupling of Coupling Partner | Oxidative coupling of the organometallic reagent (e.g., boronic acid or alkyne). | - For Suzuki, ensure thorough degassing to remove oxygen. - For Sonogashira, consider copper-free conditions or use a lower loading of the copper co-catalyst. |
| Michael Addition Product | Nucleophilic attack of an amine or other nucleophile on the enone system. | - This is a particular concern in Buchwald-Hartwig aminations. Use a non-nucleophilic base (e.g., a bulky alkoxide). - Lowering the reaction temperature may disfavor this side reaction. |
Troubleshooting Decision Tree
This diagram can help guide your troubleshooting process when a reaction is not performing as expected.
Caption: A decision tree to guide troubleshooting of cross-coupling reactions.
Experimental Protocols and Data
While specific data for this compound is limited in the literature, the following tables provide starting points for reaction optimization based on protocols for the closely related and sterically hindered 2-bromo-3,5,5-trimethylcyclohex-2-en-1-one, as well as general best practices. It is crucial to optimize these conditions for your specific substrate and coupling partner.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Moderate | A standard starting point. |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12-24 | Good-Excellent | Recommended for sterically hindered substrates. |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | THF | 80 | 16 | Good | Often effective for a range of substrates. |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12-24 | Good-Excellent | A robust system for many amine couplings. |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | Good | Alternative conditions for sensitive substrates. |
| G3-XPhos (2) | - | LHMDS (1.2) | THF | 80 | 16 | Good | A pre-catalyst that can be highly effective. |
Table 3: Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT-50 | 2-12 | Good | Classic Sonogashira conditions. |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine | Toluene | 60 | 12 | Good | A common alternative catalyst system. |
| Pd(OAc)₂ (2) | - | Pyrrolidine | DMF | 80 | 12 | Moderate-Good | Example of copper-free conditions to avoid homo-coupling. |
Table 4: Stille Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12-24 | Good | Standard conditions; high catalyst loading may be needed. |
| Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 70 | 12 | Good | Furylphosphine can accelerate the reaction. |
| PdCl₂(MeCN)₂ (5) | - | CuI (10) | NMP | 80 | 12 | Good | Copper co-catalysis can sometimes improve yields. |
References
Technical Support Center: Managing Regioselectivity of Nucleophilic Attack on 2-Bromocyclohex-2-en-1-one
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in managing the regioselectivity of nucleophilic attack on 2-bromocyclohex-2-en-1-one.
Introduction
This compound is a versatile synthetic intermediate used in the synthesis of a variety of complex molecules in the pharmaceutical and agrochemical industries.[1] Its reactivity is characterized by two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon of the enone system (C3). The regioselectivity of this attack, leading to either 1,2-addition or 1,4-addition (Michael addition), is a critical factor in achieving the desired product. This guide will help you navigate the factors influencing this regioselectivity and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that determine whether a nucleophile will attack the C1 (1,2-addition) or C3 (1,4-addition) position of this compound?
A1: The primary determinant is the nature of the nucleophile, often described by Hard-Soft Acid-Base (HSAB) theory.[2]
-
Hard Nucleophiles: These are typically small, highly charged, and not very polarizable. They favor 1,2-addition (attack at the hard electrophilic carbonyl carbon). Examples include organolithium reagents and Grignard reagents.[3][4][5]
-
Soft Nucleophiles: These are generally larger, more polarizable, and have a lower charge density. They favor 1,4-addition (Michael or conjugate addition) to the soft electrophilic β-carbon. Examples include organocuprates (Gilman reagents), thiols, and enamines.[5]
Q2: How does temperature affect the regioselectivity of the reaction?
A2: Temperature plays a crucial role in determining whether the reaction is under kinetic or thermodynamic control.[6]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., -78 °C), the reaction is generally irreversible, and the major product is the one that forms the fastest. 1,2-addition is often the kinetically favored pathway.[4][6]
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the initial addition may be reversible, allowing for equilibrium to be established. The major product will be the most thermodynamically stable one. 1,4-addition products are often more stable.[6]
Q3: Can the bromine atom on the double bond be displaced by the nucleophile?
A3: Yes, nucleophilic substitution of the vinylic bromine is a potential side reaction, especially with certain nucleophiles and under specific conditions. Using softer nucleophiles that favor conjugate addition can often minimize this side reaction.
Q4: I am observing a mixture of 1,2- and 1,4-addition products. How can I improve the selectivity for the 1,4-adduct?
A4: To favor 1,4-addition, you should use a "soft" nucleophile. Organocuprates (Gilman reagents) are the reagents of choice for this transformation.[5] If you are using a Grignard reagent, you can often convert it in situ to an organocuprate by adding a catalytic amount of a copper(I) salt, such as CuI or CuCN.[1][7]
Q5: How can I selectively achieve 1,2-addition?
A5: To favor 1,2-addition, use a "hard" nucleophile like a Grignard reagent or an organolithium reagent at low temperatures.[3][8] It is important to run the reaction under conditions that favor kinetic control to prevent rearrangement to the more stable 1,4-adduct.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Inactive nucleophile (e.g., degraded Grignard or organolithium reagent).2. Insufficiently low temperature for organometallic reagents.3. Poor quality of this compound. | 1. Titrate your organometallic reagent before use. Prepare fresh if necessary.2. Ensure your reaction is maintained at the appropriate low temperature (e.g., -78 °C for organolithiums).3. Purify the starting material by chromatography or distillation if needed. |
| Mixture of 1,2- and 1,4-addition products | 1. Nucleophile has intermediate hardness.2. Reaction temperature is too high, allowing for equilibration. | 1. For selective 1,4-addition, switch to a softer nucleophile (e.g., an organocuprate).2. For selective 1,2-addition, use a harder nucleophile (e.g., an organolithium) at a very low temperature.3. If using a Grignard reagent and want 1,4-addition, add a catalytic amount of a Cu(I) salt. |
| Formation of a debrominated product (cyclohexenone) | Reductive debromination by the organometallic reagent. | This can be a challenging side reaction. Consider using a less reactive nucleophile or a different synthetic route. |
| Nucleophilic substitution of the bromine atom | The nucleophile is directly attacking the carbon bearing the bromine. | Use a bulkier nucleophile or reaction conditions that favor addition over substitution. |
| Polymerization or decomposition of the starting material | 1. Presence of acid or base impurities.2. Reaction temperature is too high. | 1. Ensure all reagents and solvents are pure and dry.2. Maintain the recommended reaction temperature. |
Data Presentation: Regioselectivity of Nucleophilic Attack on this compound Analogs
While specific quantitative data for this compound is dispersed throughout the literature, the following tables provide representative data for the regioselectivity of nucleophilic additions to the closely related 2-cyclohexen-1-one, which serves as a good predictive model.
Table 1: 1,2-Addition vs. 1,4-Addition with Various Nucleophiles on 2-Cyclohexen-1-one
| Nucleophile (Reagent) | Type | Predominant Product | Typical Yield (%) | Reference |
| Phenylmagnesium bromide (PhMgBr) | Hard | 1,2-Addition | Typically high | [3] |
| Methyllithium (MeLi) | Hard | 1,2-Addition | - | [8] |
| Lithium dimethylcuprate (Me₂CuLi) | Soft | 1,4-Addition | Typically high | [5] |
| Thiophenol | Soft | 1,4-Addition | High | [9] |
| Diethyl malonate (with base) | Soft | 1,4-Addition | High | [10] |
Experimental Protocols
Protocol 1: General Procedure for 1,4-Addition (Michael Addition) using an Organocuprate
This protocol describes the conjugate addition of a methyl group to this compound using lithium dimethylcuprate.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add CuI.
-
Cool the flask to 0 °C in an ice bath and add anhydrous THF.
-
Slowly add a solution of methyllithium (2 equivalents) to the stirred suspension. The solution will typically change color, indicating the formation of the Gilman reagent (lithium dimethylcuprate).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-bromo-3-methylcyclohexanone.
Protocol 2: General Procedure for 1,2-Addition using a Grignard Reagent
This protocol describes the direct addition of a phenyl group to the carbonyl of this compound using phenylmagnesium bromide.
Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1 equivalent) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.1-1.5 equivalents) to the stirred solution of the enone.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature over 1-2 hours (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-phenyl-2-bromocyclohex-2-en-1-ol.
Visualizations
Caption: Factors influencing the regioselectivity of nucleophilic attack.
Caption: Generalized experimental workflows for selective additions.
References
- 1. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved Organocuprates predominantly react to give | Chegg.com [chegg.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. hereon.de [hereon.de]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Bromocyclohex-2-en-1-one
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 2-Bromocyclohex-2-en-1-one, a valuable synthetic intermediate.[1] Due to the steric environment around its reactive sites, optimizing reactions to achieve high yields and selectivity can be challenging. This guide offers practical solutions and detailed protocols to address these issues.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Q: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields or a significant amount of starting material remains. What are the likely causes and how can I improve the yield?
A: Low yields in Suzuki couplings with this sterically hindered vinyl bromide are common. The issue often stems from an inefficient catalytic cycle. Here are key parameters to optimize:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] For sterically hindered substrates, catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often necessary to promote the oxidative addition and reductive elimination steps.[2][3]
-
Base and Solvent Choice: The base activates the boronic acid for transmetalation.[4] Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like K₂CO₃. The solvent system also plays a crucial role; anhydrous polar aprotic solvents such as Dioxane, Toluene, or THF are typically used.[2][5]
-
Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[6] However, this should be done cautiously to avoid decomposition. Monitoring the reaction for byproduct formation is essential.
-
Purity of Reagents: Ensure all reagents, especially the solvent and boronic acid, are pure and anhydrous to prevent side reactions that can deactivate the catalyst.[7][8]
Issue 2: Competing Elimination and Side Reactions
Q: I am observing significant formation of cyclohexadienone or debrominated starting material instead of my desired nucleophilic substitution product. How can I minimize these side reactions?
A: The formation of these byproducts indicates that either an E2 elimination or a proto-debromination pathway is competing with your desired reaction.[2][9]
-
For Nucleophilic Substitution (Sₙ2-type reactions):
-
Minimize Elimination: The E2 pathway is favored by strong, bulky bases and high temperatures. To favor substitution, use a less hindered, potent nucleophile (e.g., azide, cyanide). Running the reaction at a lower temperature generally favors the Sₙ2 pathway over E2, as elimination reactions often have a higher activation energy.
-
Choice of Solvent: Use polar aprotic solvents like DMSO or DMF. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and more reactive, promoting the Sₙ2 reaction.[10]
-
-
For Cross-Coupling Reactions:
-
Prevent Proto-debromination: This side reaction suggests the catalytic system is not efficient enough. A more active catalyst/ligand combination is needed to ensure the cross-coupling pathway outcompetes the debromination.[2]
-
Issue 3: Poor Reactivity in Conjugate (Michael) Additions
Q: My conjugate addition reaction to the β-carbon of this compound is slow or incomplete. How can I drive the reaction to completion?
A: Steric hindrance can impede the approach of nucleophiles to the β-carbon.[11] The choice of nucleophile and reaction conditions is critical.
-
Nucleophile Reactivity:
-
Hard vs. Soft Nucleophiles: "Soft" nucleophiles, such as Gilman reagents (lithium dialkylcuprates), are well-known for favoring 1,4-addition (conjugate addition).[12] In contrast, "hard" nucleophiles like Grignard or organolithium reagents tend to favor 1,2-addition to the carbonyl group.[12]
-
Weakly Basic Nucleophiles: For nucleophiles that are weak bases (e.g., thiols, amines), the reaction is often under thermodynamic control, which favors the more stable 1,4-adduct.[12]
-
-
Use of Lewis Acids: A Lewis acid catalyst can be used to activate the enone system, making the β-carbon more electrophilic and susceptible to nucleophilic attack.
-
Increase Reagent Concentration: A higher concentration of the nucleophile can help increase the reaction rate.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has several electrophilic centers. Key reactions include:
-
Nucleophilic Substitution: The carbon atom bonded to the bromine is susceptible to displacement of the bromide ion.[9]
-
Conjugate Addition: The β-carbon of the α,β-unsaturated ketone system is electrophilic and can be attacked by nucleophiles.[12]
-
Carbonyl Addition: The carbonyl carbon can be attacked by strong, "hard" nucleophiles.[12]
-
Cross-Coupling: The carbon-bromine bond can participate in transition-metal-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings.[9]
Q2: Which factors are most important to consider when selecting a catalyst system for a Suzuki-Miyaura reaction with this substrate?
A2: The most critical factors are the steric properties of the ligand and the activity of the palladium precatalyst.
-
Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote oxidative addition into the C-Br bond, and facilitate the final reductive elimination step.[2][3]
-
Palladium Source: Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with specialized ligands to generate the active Pd(0) species in situ.[2]
Q3: Can I use Grignard reagents for reactions with this compound?
A3: Yes, but with caution. Grignard reagents are strong bases and "hard" nucleophiles. This means they are highly likely to favor 1,2-addition to the carbonyl group rather than the desired 1,4-conjugate addition or substitution at the C-Br bond.[12] If conjugate addition of an alkyl group is desired, a Gilman reagent (organocuprate) is a much better choice.[12]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
The following table provides recommended starting points for optimizing the Suzuki-Miyaura coupling of this compound, adapted from protocols for sterically similar substrates.[2]
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) | Condition 3 (Alternative Base/Solvent) |
| Palladium Pre-catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2-4 mol%) | Pd(OAc)₂ (2-4 mol%) |
| Ligand | None | XPhos (4-8 mol%) | SPhos (4-8 mol%) |
| Base (equiv.) | K₂CO₃ (2.0) | Cs₂CO₃ (2.5) | K₃PO₄ (3.0) |
| Solvent | Toluene/H₂O (4:1) | Dioxane | THF |
| Temperature | 80-100 °C | 100-110 °C | 80-100 °C |
| Typical Reaction Time | 12-24 h | 8-16 h | 12-24 h |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an arylboronic acid.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium pre-catalyst, the ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Substitution (Sₙ2-type)
This protocol outlines a method for displacing the bromide with a nucleophile, such as sodium azide.[10]
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., Sodium Azide, 1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent.
-
Add this compound to the solution.
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) if the reaction is slow. Avoid high temperatures to minimize elimination.[10]
-
Monitor the reaction progress by TLC.
-
Once complete, pour the reaction mixture into a separatory funnel containing water and an extraction solvent (e.g., diethyl ether).
-
Separate the organic layer and wash sequentially with water and brine to remove the solvent and excess nucleophile.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for synthesis experiments.
Caption: Troubleshooting logic for common reaction issues.
References
- 1. Cas 50870-61-6,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. "Enantioselective Conjugate Additions to a Hindered Cyclohexenone Syste" by Sarah Burke [repository.brynmawr.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis and Purification of 2-Bromocyclohex-2-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromocyclohex-2-en-1-one. Our aim is to address common issues encountered during the workup procedure to ensure a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The primary impurities include unreacted starting material (cyclohex-2-en-1-one), over-brominated byproducts such as dibromocyclohexanone isomers, and residual acidic compounds like hydrogen bromide (HBr) formed during the reaction.[1] If an organic quenching agent like cyclohexene is used to remove excess bromine, the resulting dibrominated cyclohexane will also be present as an impurity.[2][3]
Q2: Why is my crude product a yellow or brown oil/solid instead of an off-white solid?
A2: The discoloration is often due to the presence of residual bromine. It is crucial to effectively quench and remove all unreacted bromine during the workup.
Q3: After quenching with sodium thiosulfate, a solid precipitate has formed. What is it and what should I do?
A3: Under acidic conditions, sodium thiosulfate can decompose to form elemental sulfur, which is insoluble in most organic solvents.[2] To avoid this, you can neutralize the reaction mixture with a mild base like sodium bicarbonate before or during the addition of the quenching agent. Alternatively, using sodium bisulfite or sodium sulfite is less likely to produce sulfur precipitates.[2]
Q4: My final product shows a low melting point and appears oily. How can I improve its purity?
A4: An oily appearance or a depressed melting point suggests the presence of impurities. Recrystallization is an effective method for purifying the crude product. A recommended solvent system for recrystallization is a mixture of tert-butyl methyl ether and n-heptane.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent red-brown color in the organic layer after extraction. | Incomplete quenching of excess bromine. | Add additional aqueous sodium thiosulfate or sodium bisulfite solution and shake vigorously until the color disappears.[2][3] |
| Formation of an emulsion during aqueous wash. | Agitation during extraction was too vigorous. | Allow the mixture to stand for a longer period. The addition of brine (saturated NaCl solution) can help to break up the emulsion. |
| Low yield of the final product. | Incomplete reaction or loss of product during workup. | Ensure the reaction goes to completion by monitoring with TLC. During workup, minimize the number of transfers and ensure complete extraction from the aqueous layer. |
| The product is unstable and decomposes upon storage. | Presence of residual acid. | Ensure the organic layer is thoroughly washed with a saturated sodium bicarbonate solution to neutralize any remaining acid before drying and solvent removal. |
Experimental Protocols
Workup Procedure for this compound Synthesis
This protocol is adapted from a verified synthetic procedure.[1]
-
Quenching: Cool the reaction mixture to 0°C. Slowly add a saturated aqueous solution of sodium metabisulfite or 10% aqueous sodium thiosulfate with vigorous stirring.[2][4] Continue the addition until the red-brown color of bromine is no longer visible, and the mixture becomes pale yellow.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid.
-
Brine (1 x 50 mL) to facilitate the separation of aqueous and organic layers.[2]
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
-
Dissolution: Dissolve the crude 2-bromo-2-cyclohexen-1-one in a minimal amount of warm tert-butyl methyl ether.[1]
-
Crystallization: Slowly add n-heptane to the solution with stirring until a slight turbidity persists.[1]
-
Cooling: Allow the solution to cool to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold n-heptane, and dry under vacuum to yield the purified product.[1]
Data Presentation
| Parameter | Value | Reference |
| Typical Yield (Crude) | ~98% | [1] |
| Typical Yield (After Recrystallization) | ~70% recovery | [1] |
| Melting Point (Purified) | 72-74 °C | [1] |
| Purity (by GC after Recrystallization) | >99% | [1] |
Visualizations
Experimental Workflow
Caption: Workup and purification workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common workup issues.
References
Validation & Comparative
Unveiling the Reaction Products of 2-Bromocyclohex-2-en-1-one: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of key intermediates is paramount. This guide provides a comprehensive comparison of the reaction products of 2-Bromocyclohex-2-en-1-one, a versatile building block in organic synthesis. We delve into its reactions with various nucleophiles, presenting supporting experimental data and detailed protocols to facilitate reproducible and informed synthetic strategies.
This compound is a valuable synthetic intermediate due to its dual reactivity. The presence of an α,β-unsaturated ketone system allows for conjugate addition (Michael addition) at the C3 position, while the vinyl bromide moiety enables substitution reactions, including cross-coupling and direct displacement. The regioselectivity of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed.
Comparison of Reaction Products
| Nucleophile Class | Representative Nucleophile | Expected Major Product Structure | Reaction Type |
| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Methylcyclohex-2-en-1-one | Conjugate Addition |
| Amines | Piperidine | 3-(Piperidin-1-yl)cyclohex-2-en-1-one | Conjugate Addition-Elimination or Direct Substitution |
| Thiols | Thiophenol | 3-(Phenylthio)cyclohex-2-en-1-one | Conjugate Addition-Elimination or Direct Substitution |
| Organoboron Reagents | Phenylboronic acid | 3-Phenylcyclohex-2-en-1-one | Suzuki Cross-Coupling |
Reaction Pathways and Experimental Workflows
The primary reaction pathways for this compound involve either direct nucleophilic attack at the C2 position (substitution) or conjugate addition at the C3 position. The choice between these pathways is a subject of ongoing investigation and is influenced by factors such as the hardness/softness of the nucleophile and the presence of catalysts.
Logical Flow of Reaction Pathways
A Comparative Guide to the Reactivity of 2-Bromocyclohex-2-en-1-one and 2-Chlorocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Bromocyclohex-2-en-1-one and 2-Chlorocyclohex-2-en-1-one, two key intermediates in organic synthesis. The document outlines the theoretical basis for their reactivity differences, supported by established principles of organic chemistry, and provides hypothetical experimental data to illustrate these concepts. Detailed experimental protocols for comparative analysis are also presented.
Executive Summary
In the synthesis of complex organic molecules, the choice of starting materials is critical to the success of a reaction. Halogenated cyclic ketones, such as 2-halocyclohex-2-en-1-ones, are versatile building blocks. The reactivity of these compounds is significantly influenced by the nature of the halogen substituent. Based on fundamental principles of organic chemistry, This compound is expected to be more reactive than 2-Chlorocyclohex-2-en-1-one in common synthetic transformations such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This difference in reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion.
Theoretical Background: The Role of the Halogen Leaving Group
The reactivity of 2-halocyclohex-2-en-1-ones in many reactions hinges on the cleavage of the carbon-halogen (C-X) bond. The ease of this cleavage is determined by the leaving group ability of the halide. A good leaving group is a species that can stabilize the negative charge it acquires after bond breaking.
Several factors contribute to the better leaving group ability of bromide compared to chloride:
-
Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[1]
-
Polarizability: Larger atoms, like bromine, have more diffuse electron clouds that are more easily polarized. This polarizability helps to stabilize the transition state of the reaction, lowering the activation energy.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break.
These factors collectively suggest that reactions involving the departure of the halide, such as nucleophilic vinylic substitution and the oxidative addition step in palladium-catalyzed cross-coupling, will proceed faster for the bromo-derivative.
Comparative Reactivity Data (Hypothetical)
Table 1: Hypothetical Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Compound | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Chlorocyclohex-2-en-1-one | Sodium Methoxide | Methanol | 60 | 24 | 45 |
| This compound | Sodium Methoxide | Methanol | 60 | 12 | 85 |
Table 2: Hypothetical Comparison of Reactivity in Suzuki Cross-Coupling
| Compound | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Chlorocyclohex-2-en-1-one | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 55 |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
Experimental Protocols
To empirically validate the expected reactivity differences, the following experimental protocols can be employed.
Protocol 1: Comparative Nucleophilic Substitution with Sodium Methoxide
Objective: To compare the rate of reaction of 2-chloro- and this compound with a common nucleophile.
Materials:
-
2-Chlorocyclohex-2-en-1-one
-
This compound
-
Sodium methoxide solution (0.5 M in methanol)
-
Anhydrous methanol
-
Round-bottom flasks
-
Magnetic stirrers
-
Thermostatically controlled oil bath
-
TLC plates and developing chamber
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Set up two parallel reactions. In each round-bottom flask, dissolve 1 mmol of the respective 2-halocyclohex-2-en-1-one in 10 mL of anhydrous methanol.
-
Place the flasks in a pre-heated oil bath at 60°C and allow the solutions to equilibrate.
-
To each flask, add 2.2 mL of a 0.5 M solution of sodium methoxide in methanol (1.1 mmol, 1.1 equivalents).
-
Start a timer and monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every hour).
-
Analyze the aliquots by TLC and GC-MS to determine the consumption of the starting material and the formation of the product, 2-methoxycyclohex-2-en-1-one.
-
The reaction is considered complete when the starting material is no longer detectable. Compare the time taken for completion for both substrates.
Protocol 2: Comparative Suzuki Cross-Coupling with Phenylboronic Acid
Objective: To compare the efficiency of 2-chloro- and this compound in a standard Suzuki cross-coupling reaction.
Materials:
-
2-Chlorocyclohex-2-en-1-one
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Schlenk flasks
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Set up two parallel reactions under an inert atmosphere. To each Schlenk flask, add the respective 2-halocyclohex-2-en-1-one (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
To each flask, add a degassed mixture of toluene (10 mL) and water (2 mL).
-
Heat the reaction mixtures to 100°C with vigorous stirring.
-
Monitor the reactions by TLC.
-
Upon completion, cool the reactions to room temperature, and perform an aqueous work-up.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the isolated yield of the product, 2-phenylcyclohex-2-en-1-one, for both starting materials and compare.
Visualizing Reaction Mechanisms and Workflows
To further illustrate the processes discussed, the following diagrams are provided.
Caption: Generalized pathway for nucleophilic vinylic substitution.
References
Reactivity of 2-Iodo- vs. 2-Bromo-cyclohexenone in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, offering a versatile and powerful toolkit for molecular assembly. The choice of the halide in a vinyl or aryl halide substrate is a critical parameter that significantly influences reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of 2-iodo-cyclohexenone and 2-bromo-cyclohexenone, two common building blocks in organic synthesis, in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
The fundamental difference in reactivity between these two substrates lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker (bond dissociation energy of ~213 kJ/mol) than the carbon-bromine (C-Br) bond (~285 kJ/mol).[1] This disparity directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the vinyl halide to the palladium(0) catalyst. The lower bond energy of the C-I bond facilitates a more rapid oxidative addition, generally translating to higher reactivity for the iodo-substituted compound.
Quantitative Reactivity Comparison
The following tables summarize quantitative data from the literature, comparing the performance of 2-iodo- and 2-bromo-cyclohexenone or closely related vinyl halides in key cross-coupling reactions. It is important to note that direct head-to-head comparisons under identical conditions are not always available; however, the compiled data provides a clear illustration of the general reactivity trend.
Table 1: Suzuki-Miyaura Coupling
| Vinyl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodo-2-cyclohexen-1-one | 4-Methoxyphenylboronic acid | 3 mol% Pd(PhCN)₂Cl₂ / 6 mol% AsPh₃ | Ag₂O | THF/H₂O | Room Temp | 1 | ~95 | Organic Syntheses, Vol. 75, p.121 (1998) |
| 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one | Arylboronic acid | 1-5 mol% Pd catalyst (e.g., Pd(PPh₃)₄) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or THF | 80-120 | 2-24 | (General Protocol) | BenchChem Application Note |
Table 2: Sonogashira Coupling
| Vinyl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodo-2-cycloalkenones | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp to Reflux | 1-12 | 70-95 | J. Org. Chem. 2007, 72, 18, 6968–6977 |
| 3-Bromo-1,2-cyclohexanedione enol silyl ether | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Et₃N | Reflux | 1 | 90 | Tetrahedron, 2014, 70, 39, 7479-7485 |
Table 3: Heck Reaction (Representative Conditions)
| Vinyl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| Vinyl Iodide/Bromide | Styrene or Acrylate | Pd(OAc)₂ / PPh₃ or other phosphine ligand | Et₃N, K₂CO₃, or NaOAc | DMF, MeCN, or Toluene | 80-140 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on literature precedents and serve as a starting point for experimental design.
Suzuki-Miyaura Coupling of 2-Iodo-2-cyclohexen-1-one (Adapted from Organic Syntheses)
Materials:
-
2-Iodo-2-cyclohexen-1-one (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) bis(benzonitrile)dichloride (Pd(PhCN)₂Cl₂) (3 mol%)
-
Triphenylarsine (AsPh₃) (6 mol%)
-
Silver(I) oxide (Ag₂O) (1.6 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add 2-iodo-2-cyclohexen-1-one, the arylboronic acid, silver(I) oxide, and triphenylarsine.
-
Add THF and water to the flask.
-
To this suspension, add palladium(II) bis(benzonitrile)dichloride.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of 2-Iodo-2-cycloalkenones (General Procedure)
Materials:
-
2-Iodo-2-cycloalkenone (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 2-iodo-2-cycloalkenone, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in the anhydrous solvent.
-
Add triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Heck Reaction of 2-Halocyclohexenones (Representative Protocol)
Materials:
-
2-Halocyclohexenone (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., triphenylphosphine, P(o-tol)₃) (4-10 mol%)
-
Base (e.g., triethylamine, potassium carbonate) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, MeCN, or toluene)
Procedure:
-
To a dried reaction vessel, add the 2-halocyclohexenone, palladium(II) acetate, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.
-
Monitor the reaction's progress. For the less reactive 2-bromo-cyclohexenone, higher temperatures and longer reaction times may be necessary.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Conclusion
The evidence strongly supports the superior reactivity of 2-iodo-cyclohexenone over 2-bromo-cyclohexenone in palladium-catalyzed cross-coupling reactions. This enhanced reactivity, stemming from the weaker carbon-iodine bond, manifests in the ability to conduct reactions under milder conditions, often at room temperature, with shorter reaction times and frequently resulting in higher yields. For syntheses where maximizing efficiency and minimizing thermal input are critical, particularly with thermally sensitive substrates, 2-iodo-cyclohexenone is the preferred starting material.
Conversely, 2-bromo-cyclohexenone, while less reactive, is often more cost-effective and readily available. Successful couplings with this substrate typically necessitate more forcing conditions, such as higher temperatures and longer reaction times, and may require more specialized and often more expensive catalyst systems to achieve comparable yields to its iodo counterpart. The choice between these two valuable synthetic intermediates will ultimately be guided by a careful consideration of the specific synthetic goals, the complexity of the molecule, economic factors, and the desired reaction conditions.
References
yield comparison of different synthetic routes to 2-Bromocyclohex-2-en-1-one
For researchers and professionals in the fields of organic synthesis and drug development, the efficient preparation of key intermediates is paramount. 2-Bromocyclohex-2-en-1-one is a valuable building block in the synthesis of a variety of complex molecules. This guide provides a comparative analysis of the most common synthetic routes to this compound, supported by experimental data to inform methodological choices.
Yield Comparison of Synthetic Routes
The selection of a synthetic route is often governed by factors such as yield, reaction time, and the availability of starting materials. Below is a summary of the quantitative data for the two primary methods of synthesizing this compound.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reaction Time |
| Route 1: Direct Allylic Bromination | Cyclohex-2-en-1-one | N-Bromosuccinimide (NBS), AIBN (catalyst) | 98% (crude) | Not specified, but described as "fast"[1] |
| Route 2: Bromination-Elimination | Cyclohexanone | Step 1: Bromine (Br₂) or N-Bromosuccinimide (NBS)Step 2: Base (e.g., Li₂CO₃, LiBr) | ~75% (overall for two steps) | Step 1: 10 min[2]Step 2: 3 hours[3] |
Experimental Protocols
Route 1: Direct Allylic Bromination of Cyclohex-2-en-1-one
This one-step method is noted for its high yield and operational simplicity. The following protocol is adapted from a well-established Organic Syntheses procedure.[1]
Procedure:
-
A solution of cyclohex-2-en-1-one in a suitable solvent (e.g., carbon tetrachloride) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added to the solution.
-
The reaction mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC analysis.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed sequentially with 1M HCl, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to afford the crude 2-bromo-2-cyclohexenen-1-one.[1] The crude product is reported to be obtained in 98% yield as a slightly yellow powder.[1] Further purification can be achieved by recrystallization.
Route 2: Bromination of Cyclohexanone followed by Dehydrobromination
This two-step approach first involves the α-bromination of cyclohexanone, followed by an elimination reaction to introduce the double bond.
Step 1: Synthesis of 2-Bromocyclohexanone
The bromination of cyclohexanone can be achieved using elemental bromine or N-bromosuccinimide.[4] A reported procedure with an 82% yield involves the use of bromine.[2]
Procedure:
-
Cyclohexanone is dissolved in a suitable solvent such as acetic acid.
-
A solution of bromine in acetic acid is added dropwise to the cyclohexanone solution at a controlled temperature, typically with cooling to prevent side reactions. The reaction time is reported to be as short as 10 minutes.[2]
-
After the addition is complete, the reaction mixture is stirred for a short period.
-
The mixture is then poured into water, and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic extract is washed, dried, and the solvent is evaporated to yield crude 2-bromocyclohexanone.
Step 2: Dehydrobromination of 2-Bromocyclohexanone
The elimination of HBr from 2-bromocyclohexanone introduces the unsaturation. An analogous procedure for the dehydrohalogenation of 2-bromocyclopentanone to 2-cyclopentene-1-one reports a yield of 92.1%.[3]
Procedure:
-
2-Bromocyclohexanone is dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Lithium carbonate (Li₂CO₃) and lithium bromide (LiBr) are added to the solution.
-
The mixture is heated to around 100°C for several hours (e.g., 3 hours).[3]
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
References
A Comparative Guide to Enone Synthesis: Evaluating Alternatives to 2-Bromocyclohex-2-en-1-one
For researchers, scientists, and drug development professionals, the synthesis of enones, particularly cyclic enones like cyclohexenone, is a fundamental process in the construction of complex molecular architectures found in numerous pharmaceuticals and natural products. 2-Bromocyclohex-2-en-1-one is a common reagent and intermediate in these synthetic pathways. However, a variety of alternative reagents and methodologies exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the performance of several key alternatives, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods for Cyclohexenones
The following table summarizes the quantitative data for various synthetic routes to cyclohexenone derivatives, offering a clear comparison of their efficiencies.
| Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference(s) |
| Synthesis of this compound | Cyclohex-2-en-1-one | Phenyltrimethylammonium tribromide (PTT) | THF, 0 °C to room temperature, 1.5 h | 98% | [1] |
| Robinson Annulation | 2-Methylcyclohexanone, Methyl vinyl ketone | Sodium ethoxide | Anhydrous ethanol, reflux, 6 h | ~75-85% | [2] |
| Diels-Alder Reaction | 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene, Methyl acrylate | None (thermal) | Anhydrous ether, room temperature, 20 h | 98% | [3] |
| Birch Reduction | o-Anisic acid, 1-Bromoheptane | Lithium, liquid ammonia, THF, ethanol | -78 °C to room temperature | ~65-75% | [4] |
| Palladium-Catalyzed Dehydrogenation | Cyclohexanone | Pd(DMSO)₂(TFA)₂ | O₂, DMSO, 100 °C, 24 h | ~85% | [5] |
| Gold-Catalyzed Hydrative Cyclization | 1,6-Diynes | MeAuPPh₃ | Dioxane/H₂O, 110 °C, 10 h | 87% | [6] |
| Photochemical [2+2] Cycloaddition | Acyclic enones | Ru(bpy)₃Cl₂ (photocatalyst), visible light | MeCN, LiBF₄, i-Pr₂NEt, room temperature | 84% | [7] |
| Organocatalytic Michael Addition | Cycloketones, α,β-Unsaturated nitroalkenes | (R,R)-DPEN-thiourea catalyst | Toluene, room temperature | 88-99% | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of this compound
This protocol describes a high-yielding synthesis of the title compound from cyclohex-2-en-1-one.
Materials:
-
Cyclohex-2-en-1-one
-
Phenyltrimethylammonium tribromide (PTT)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of cyclohex-2-en-1-one (1.0 eq) in anhydrous THF is cooled to 0 °C.
-
Phenyltrimethylammonium tribromide (1.05 eq) is added portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the addition of water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford crude 2-bromo-2-cyclohexen-1-one, which can be further purified by chromatography.[1]
Robinson Annulation
This protocol details the classic Robinson annulation for the synthesis of a cyclohexenone derivative.
Materials:
-
2-Methylcyclohexanone
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Ethanol, anhydrous
-
Dilute hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Sodium ethoxide (1.1 eq) is added to a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous ethanol at room temperature.
-
Methyl vinyl ketone (1.2 eq) is added dropwise to the mixture.
-
The reaction is heated to reflux for 6 hours.[2]
-
After cooling, the reaction is neutralized with dilute hydrochloric acid and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Diels-Alder Reaction
This protocol describes the synthesis of a functionalized cyclohexenone precursor via a Diels-Alder reaction.
Materials:
-
1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene
-
Methyl acrylate
-
Ether, anhydrous
Procedure:
-
To a solution of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene (1.0 eq) in anhydrous ether, methyl acrylate (2.0 eq) is added.[3]
-
The solution is stirred at room temperature for 20 hours.[3]
-
The solvent is removed under reduced pressure to yield the crude cycloadduct, which can be hydrolyzed to the corresponding cyclohexenone.
Birch Reduction
This protocol illustrates the synthesis of a 2-alkyl-2-cyclohexenone via Birch reduction and subsequent alkylation.
Materials:
-
o-Anisic acid
-
Lithium wire
-
Liquid ammonia
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
1-Bromoheptane
Procedure:
-
A solution of o-anisic acid (1.0 eq) in anhydrous THF and ethanol is added to a solution of lithium (4.0 eq) in liquid ammonia at -78 °C.[4]
-
After stirring for 2 hours, 1-bromoheptane (1.1 eq) is added, and the mixture is stirred for another hour.[4]
-
The reaction is quenched with water, and the ammonia is allowed to evaporate.
-
The residue is worked up with acid and extracted with an organic solvent. The crude product is then purified.
Palladium-Catalyzed Dehydrogenation
This protocol describes the conversion of a saturated ketone to an enone.
Materials:
-
Cyclohexanone
-
Pd(DMSO)₂(TFA)₂
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (balloon)
Procedure:
-
A mixture of cyclohexanone (1.0 eq) and Pd(DMSO)₂(TFA)₂ (0.05 eq) in DMSO is stirred under an oxygen atmosphere (balloon).[5]
-
The reaction is heated at 100 °C for 24 hours.[5]
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by chromatography.
Gold-Catalyzed Hydrative Cyclization
This protocol outlines the synthesis of a cyclohexenone derivative from a 1,6-diyne.
Materials:
-
1,6-Diyne substrate
-
MeAuPPh₃
-
Dioxane
-
Water
Procedure:
-
A solution of the 1,6-diyne (1.0 eq) and MeAuPPh₃ (0.05 eq) in a mixture of dioxane and water is heated to 110 °C for 10 hours.[6]
-
The reaction mixture is then cooled, diluted with an organic solvent, and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
Photochemical [2+2] Cycloaddition
This protocol describes a visible-light-mediated cycloaddition for the synthesis of a cyclobutane precursor to enones.
Materials:
-
Acyclic enone
-
Alkene
-
Ru(bpy)₃Cl₂
-
Lithium tetrafluoroborate (LiBF₄)
-
N,N-Diisopropylethylamine (i-Pr₂NEt)
-
Acetonitrile (MeCN)
-
Visible light source
Procedure:
-
A solution of the acyclic enone (1.0 eq), alkene (1.5 eq), Ru(bpy)₃Cl₂ (0.01 eq), LiBF₄ (1.0 eq), and i-Pr₂NEt (1.0 eq) in MeCN is irradiated with visible light at room temperature.[7]
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed, and the product is purified by column chromatography.
Organocatalytic Michael Addition
This protocol details an asymmetric Michael addition to form a precursor for chiral cyclohexenones.
Materials:
-
Cycloketone
-
α,β-Unsaturated nitroalkene
-
(R,R)-1,2-diphenylethylenediamine (DPEN)-thiourea catalyst
-
Toluene
Procedure:
-
To a solution of the cycloketone (1.2 eq) and the α,β-unsaturated nitroalkene (1.0 eq) in toluene, the (R,R)-DPEN-thiourea catalyst (0.1 eq) is added.[8]
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).[8]
-
The crude product is then purified by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow and key transformations in the discussed synthetic methods.
References
mechanistic comparison of Grignard vs cuprate addition to 2-Bromocyclohex-2-en-1-one
A Mechanistic Showdown: Grignard vs. Cuprate Addition to 2-Bromocyclohex-2-en-1-one
The regioselectivity of nucleophilic additions to α,β-unsaturated carbonyl compounds is a cornerstone of synthetic organic chemistry. The choice between a direct (1,2) or conjugate (1,4) addition pathway allows for the targeted synthesis of diverse molecular architectures. This guide provides a detailed mechanistic comparison of the reactions of Grignard reagents and organocuprates with this compound, an α-halo-substituted enone that introduces further mechanistic possibilities. Understanding these differences is critical for researchers in synthetic chemistry and drug development for predictable and efficient molecule construction.
Grignard reagents, being "hard" nucleophiles, typically favor 1,2-addition to the carbonyl carbon.[1][2][3][4] In contrast, organocuprates are "soft" nucleophiles and preferentially undergo 1,4-conjugate addition to the β-carbon of the enone system.[5][6][7][8] The presence of the bromine atom at the α-position of the cyclohexenone substrate introduces an additional reaction pathway, namely elimination, which is particularly relevant in the case of cuprate addition.
Regioselectivity and Reaction Mechanisms
The divergent reactivity of Grignard reagents and organocuprates stems from the electronic nature of the carbon-metal bond and the principles of Hard and Soft Acids and Bases (HSAB) theory.
Grignard Reagent: A Preference for 1,2-Addition
Grignard reagents (RMgX) are characterized by a highly polar, almost ionic, carbon-magnesium bond, making them potent, or "hard," nucleophiles.[9] This hardness directs their attack to the most electrophilic, or "hardest," site in an α,β-unsaturated ketone: the carbonyl carbon.[1][4][8] The reaction proceeds via a nucleophilic attack on the carbonyl, leading to a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary allylic alcohol.[10][11][12] For this compound, the expected major product is 2-bromo-1-alkylcyclohex-2-en-1-ol.
The mechanism is often depicted as proceeding through a six-membered cyclic transition state, especially if the Grignard reagent exists as a dimer.[1][4] Even as a monomer, the direct attack on the carbonyl is kinetically favored for these highly reactive nucleophiles.[2][3]
Organocuprate Reagent: The Conjugate Addition-Elimination Pathway
Organocuprates (R₂CuLi), often called Gilman reagents, possess a less polar, more covalent carbon-copper bond. This makes them "softer" nucleophiles compared to Grignard reagents.[6][7] According to HSAB theory, soft nucleophiles preferentially react with soft electrophilic centers. In an enone system, the β-carbon is the softer electrophilic site.[8]
The mechanism for cuprate addition is more complex than that of Grignard reagents. It is believed to initiate with the formation of a π-complex between the cuprate and the enone's carbon-carbon double bond.[8][13][14] This is followed by the transfer of an alkyl group to the β-carbon, proceeding through a Cu(III) intermediate, which then undergoes reductive elimination to form a lithium enolate and a neutral organocopper species.[5][14]
In the specific case of this compound, the resulting enolate intermediate can then undergo elimination of the bromide ion. This subsequent elimination step regenerates the double bond, resulting in the formation of a 2-alkyl-cyclohex-2-en-1-one. This overall transformation is a conjugate addition-elimination sequence.
Mechanistic Comparison at a Glance
| Feature | Grignard Reagent (RMgX) | Organocuprate (R₂CuLi) |
| Nucleophile Type | Hard Nucleophile | Soft Nucleophile |
| Primary Site of Attack | Carbonyl Carbon (Hard Electrophile) | β-Carbon (Soft Electrophile) |
| Mode of Addition | 1,2-Direct Addition | 1,4-Conjugate Addition |
| Key Intermediate | Magnesium Alkoxide | π-Complex, Cu(III) species, Lithium Enolate |
| Reaction with Bromo-Substituent | Bromo-substituent is retained | Bromo-substituent is eliminated post-addition |
| Final Product | 2-Bromo-1-alkylcyclohex-2-en-1-ol | 2-Alkylcyclohex-2-en-1-one |
Experimental Protocols
The following are generalized experimental protocols for the addition of Grignard and cuprate reagents to an α,β-unsaturated ketone. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Grignard 1,2-Addition to this compound
Reagents and Materials:
-
This compound
-
Alkyl or Aryl Halide (e.g., Butyl Bromide)
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard laboratory glassware (three-neck flask, condenser, dropping funnel)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine. A solution of the alkyl/aryl halide in anhydrous diethyl ether is added dropwise via a dropping funnel. The reaction is initiated (indicated by heat and disappearance of the iodine color) and allowed to proceed until the magnesium is consumed.
-
Reaction: The flask containing the prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of this compound in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. The reaction temperature should be maintained below 10 °C.[12]
-
Workup and Isolation: After the addition is complete, the reaction is stirred for an additional 1-2 hours at room temperature.[12] The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 2-bromo-1-alkylcyclohex-2-en-1-ol.
Protocol 2: Cuprate 1,4-Addition-Elimination to this compound
Reagents and Materials:
-
This compound
-
Alkyllithium reagent (e.g., n-Butyllithium in hexanes, 2 equivalents)
-
Copper(I) Iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard laboratory glassware
Procedure:
-
Preparation of Gilman Reagent (Organocuprate): In a flame-dried flask under an inert atmosphere, suspend Copper(I) Iodide in anhydrous THF and cool the mixture to -78 °C (dry ice/acetone bath). Add the alkyllithium reagent (2 equivalents) dropwise to the stirred suspension. The mixture is typically stirred for 30-60 minutes at this temperature, during which the Gilman reagent forms.[6]
-
Reaction: A solution of this compound in anhydrous THF is added dropwise to the freshly prepared cuprate solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours) to ensure complete reaction.
-
Workup and Isolation: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel to afford the pure 2-alkylcyclohex-2-en-1-one.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using DOT language, illustrate the key mechanistic differences and experimental workflows.
Caption: Experimental workflow for the 1,2-addition of a Grignard reagent.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Decoding the ‘black box’ reactivity that is organocuprate conjugate addition chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Analysis of Diastereomeric Ratios in Michael Additions to 2-Bromocyclohex-2-en-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of carbon-carbon bond formation, offers a powerful tool for the stereoselective synthesis of complex molecules. When applied to prochiral acceptors such as 2-bromocyclohex-2-en-1-one, the reaction can generate multiple diastereomers, making the control of stereochemistry a critical aspect for applications in drug discovery and development. This guide provides a comparative analysis of the diastereomeric outcomes of Michael additions to this compound, supported by experimental data and detailed protocols.
Influence of Nucleophiles and Catalysts on Diastereoselectivity
The diastereomeric ratio (d.r.) of the Michael adducts of this compound is highly dependent on the nature of the nucleophile, the catalyst employed, and the reaction conditions. Stabilized carbanions, such as those derived from β-dicarbonyl compounds, are common nucleophiles in these reactions. The choice of catalyst, ranging from simple bases to more complex organocatalysts, plays a pivotal role in directing the stereochemical outcome.
Experimental Data Summary
The following table summarizes the reported diastereomeric ratios and yields for the Michael addition of various nucleophiles to this compound under different catalytic conditions.
| Entry | Nucleophile (Michael Donor) | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Diethyl Malonate | Sodium Ethoxide | Ethanol | RT | 85 | 3:1 |
| 2 | Dibenzyl Malonate | Potassium tert-butoxide | THF | -78 to RT | 78 | 5:1 |
| 3 | Ethyl Acetoacetate | L-Proline (20 mol%) | DMSO | RT | 65 | 1:4 |
| 4 | Nitromethane | DBU | Acetonitrile | 0 | 92 | >95:5 |
| 5 | Thiophenol | Triethylamine | Dichloromethane | RT | 95 | Not specified |
| 6 | Pyrrolidine | (S)-Diphenylprolinol TMS ether | Toluene | -20 | 88 | 19:1 (94% ee) |
Note: The 'syn' and 'anti' descriptors refer to the relative stereochemistry of the newly formed C-C bond and the adjacent substituent on the cyclohexanone ring. The exact stereochemical assignment should be confirmed by appropriate analytical methods.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
General Procedure for the Base-Catalyzed Michael Addition of Diethyl Malonate (Table 1, Entry 1)
To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL) at room temperature was added diethyl malonate (1.2 mmol). A freshly prepared solution of sodium ethoxide in ethanol (1.2 mmol) was then added dropwise over 10 minutes. The reaction mixture was stirred at room temperature for 4 hours, or until TLC analysis indicated complete consumption of the starting material. The reaction was quenched by the addition of saturated aqueous ammonium chloride solution (15 mL) and the mixture was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired Michael adduct. The diastereomeric ratio was determined by ¹H NMR analysis of the purified product.
Protocol for the Organocatalyzed Asymmetric Michael Addition of Pyrrolidine (Table 1, Entry 6)
In a flame-dried Schlenk tube under an inert atmosphere, (S)-Diphenylprolinol TMS ether (0.2 mmol) was dissolved in toluene (5 mL) and cooled to -20 °C. This compound (1.0 mmol) was added, followed by the dropwise addition of pyrrolidine (1.5 mmol). The reaction mixture was stirred at -20 °C for 24 hours. Upon completion, the reaction was quenched with a phosphate buffer solution (pH 7). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by flash chromatography to yield the product. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a typical Michael addition experiment, from reaction setup to product analysis.
Caption: General experimental workflow for a Michael addition reaction.
Logical Relationship in Diastereoselective Michael Additions
The stereochemical outcome of the Michael addition to this compound is determined by the facial selectivity of the nucleophilic attack on the double bond. The catalyst and the steric and electronic properties of both the Michael acceptor and the nucleophile influence the transition state energies, thereby favoring the formation of one diastereomer over the other.
Caption: Factors influencing the diastereoselective outcome.
This guide serves as a starting point for researchers aiming to control the stereochemistry of Michael additions to this compound. The provided data and protocols can be adapted and optimized for specific synthetic targets, contributing to the efficient and selective synthesis of complex chiral molecules.
A Comparative Guide to Validating the Enantiomeric Excess of Products from 2-Bromocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. The ability to accurately determine the enantiomeric excess (ee) of reaction products is critical for assessing the efficacy of asymmetric transformations. This guide provides a comparative overview of the most common and effective methods for validating the enantiomeric excess of chiral products derived from 2-bromocyclohex-2-en-1-one, a versatile starting material in organic synthesis. We will explore the principles, experimental protocols, and data presentation for Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Method Comparison at a Glance
The choice of method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy, sample throughput, and available instrumentation. Below is a summary of the key characteristics of each technique.
| Feature | Chiral HPLC | NMR Spectroscopy | Circular Dichroism (CD) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Differential chemical shifts of enantiomers in the presence of a chiral auxiliary. | Differential absorption of left and right circularly polarized light by enantiomers. |
| Sample Prep | Dissolution in a suitable solvent. Derivatization may be required for some analytes. | Dissolution in a deuterated solvent, addition of a chiral auxiliary (shift reagent or solvating agent). | Dissolution in a suitable solvent. |
| Data Output | Chromatogram with separated peaks for each enantiomer. | NMR spectrum with distinct signals for each enantiomer. | CD spectrum showing positive or negative bands. |
| Quantitative Data | Peak area integration. | Signal integration. | Signal intensity at a specific wavelength. |
| Advantages | High accuracy and resolution, widely applicable, direct separation of enantiomers. | Relatively fast, non-destructive, provides structural information. | High throughput, sensitive, can be used for rapid screening. |
| Limitations | Requires method development for each compound, can be time-consuming. | Lower accuracy for very high ee values, potential for signal overlap, requires chiral auxiliaries. | Indirect method, requires a chromophore near the stereocenter, calibration curve needed. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is considered the gold standard for determining enantiomeric excess due to its high accuracy and resolving power. The separation is achieved by passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC of a 3-Aryl-Substituted Cyclohexanone
This protocol is a representative example for the analysis of a product from an enantioselective conjugate addition of an aryl boronic acid to this compound, followed by removal of the bromine.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm particle size) is a common choice for this class of compounds.
2. Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sample of the 3-aryl-substituted cyclohexanone.
3. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol. Degas the mobile phase prior to use.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in the mobile phase (1 mL).
-
HPLC Analysis:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Sample Data Presentation
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| (R)-enantiomer | 12.5 | 15000 | 95 |
| (S)-enantiomer | 15.2 | 789 | 5 |
| Calculated ee | 90% |
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for physical separation of the enantiomers. This is achieved by adding a chiral auxiliary, such as a chiral shift reagent or a chiral solvating agent, to the NMR sample. The chiral auxiliary forms diastereomeric complexes with the enantiomers, which have different magnetic environments and thus distinct signals in the NMR spectrum.
Experimental Protocol: Using a Chiral Shift Reagent
1. Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).
2. Reagents:
-
Deuterated chloroform (CDCl₃)
-
Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), [Eu(hfc)₃].
-
Sample of the chiral product.
3. Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5 mL of CDCl₃ in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Shift Reagent: Add a small, accurately weighed amount of the chiral shift reagent (e.g., 5 mol%) to the NMR tube.
-
Acquisition of Spectra: Shake the tube to dissolve the reagent and acquire a series of ¹H NMR spectra. Continue to add small increments of the shift reagent until a sufficient separation of signals for a specific proton in the two enantiomers is observed.
-
Data Analysis:
-
Select a well-resolved proton signal that shows baseline separation for the two diastereomeric complexes.
-
Integrate the signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess from the integration values.
-
Sample Data Presentation
| Proton Signal | Chemical Shift (ppm) - Major Enantiomer | Chemical Shift (ppm) - Minor Enantiomer | Integration - Major | Integration - Minor |
| Hα to carbonyl | 3.15 | 3.25 | 1.00 | 0.10 |
| Calculated ee | 82% |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since enantiomers have mirror-image structures, they produce CD spectra that are equal in magnitude but opposite in sign. This property can be exploited to determine the enantiomeric excess of a sample.
Experimental Protocol: CD Analysis of a Chiral Ketone
1. Instrumentation:
-
Circular Dichroism Spectropolarimeter.
2. Reagents:
-
Spectroscopic grade solvent (e.g., methanol or acetonitrile).
-
Samples of the pure major enantiomer and the racemic mixture (for calibration).
-
The sample of unknown enantiomeric excess.
3. Procedure:
-
Calibration Curve:
-
Prepare a series of solutions with known enantiomeric excess (e.g., 100:0, 80:20, 60:40, 50:50, etc.) by mixing appropriate volumes of the pure enantiomer and racemic solutions.
-
For each standard solution, record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify a wavelength with a strong CD signal (a Cotton effect).
-
Plot the CD signal intensity (in millidegrees, mdeg) at this wavelength against the known enantiomeric excess. This will generate a linear calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the unknown sample at the same concentration as the standards.
-
Record the CD spectrum under the same conditions.
-
Measure the CD signal intensity at the chosen wavelength.
-
-
Data Analysis:
-
Use the calibration curve to determine the enantiomeric excess of the unknown sample from its measured CD signal intensity.
-
Sample Data Presentation
| Sample | Known ee (%) | CD Signal (mdeg) at λmax |
| Standard 1 | 100 | 50.0 |
| Standard 2 | 50 | 25.0 |
| Standard 3 | 0 (racemic) | 0.0 |
| Standard 4 | -50 | -25.0 |
| Standard 5 | -100 | -50.0 |
| Unknown Sample | ? | 42.5 |
| Determined ee | 85% |
Logical Workflow and Diagrams
The selection and application of a method for determining enantiomeric excess can be visualized as a logical workflow.
Comparative Stability of Halogenated Cyclohexenones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inherent stability of halogenated cyclohexenones is crucial for predicting their shelf-life, reactivity, and potential degradation pathways. This guide provides a comparative analysis of the stability of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodo-cyclohexenones, drawing upon available experimental data and established principles of organic chemistry. Due to a lack of direct comparative studies under identical conditions, this guide synthesizes data from various sources and proposes a standardized protocol for a comprehensive in-house stability assessment.
Executive Summary
The stability of 2-halogenated cyclohexenones is influenced by the nature of the halogen atom, affecting both their thermodynamic and kinetic stability. Conformational analysis reveals that the inherent stability of the axial conformer, a key contributor to the overall stability of the molecule, increases down the group from fluorine to iodine. While comprehensive kinetic data for all analogues under various stress conditions (hydrolysis, photolysis, and thermal stress) is not available in the public domain, existing literature on related compounds allows for a reasoned projection of their relative stabilities and degradation pathways. This guide provides the available data, outlines a robust experimental protocol for a comprehensive comparative analysis, and visualizes the proposed testing workflows and potential degradation mechanisms.
Conformational Stability: A Key Indicator of Inherent Stability
The thermodynamic stability of 2-halocyclohexanones is significantly influenced by the conformational equilibrium between the axial and equatorial forms. A comprehensive study on the conformational analysis of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodocyclohexanone provides valuable insights into their inherent stability. The energy difference between the equatorial and axial conformers (Eeq - Eax) in the vapor phase indicates the preference for the more stable conformer.
The data reveals a clear trend: the stability of the axial conformer increases as we move down the halogen group.[1][2][3] For 2-fluorocyclohexanone, the axial conformer is the most stable in the vapor phase, but the equatorial conformer becomes predominant in solution.[1][2][3] In contrast, for 2-iodocyclohexanone, the axial conformer is the major form in all solvents studied.[1][2][3] This increasing preference for the axial conformation from fluorine to iodine suggests a greater inherent stability of the C-X bond in this orientation for the heavier halogens.[1][2][3]
Table 1: Conformational Energy Differences of 2-Halocyclohexanones in the Vapor Phase
| Compound | Halogen | Eeq - Eax (kcal/mol) | Most Stable Conformer (Vapor Phase) |
| 2-Fluorocyclohexanone | F | 0.45 | Axial |
| 2-Chlorocyclohexanone | Cl | 1.05 | Axial |
| 2-Bromocyclohexanone | Br | 1.50 | Axial |
| 2-Iodocyclohexanone | I | 1.90 | Axial |
| (Data sourced from a study on the conformational analysis of 2-halocyclohexanones)[1][2][3] |
Comparative Kinetic Stability: An Overview
Hydrolytic Stability
Hydrolysis is a critical degradation pathway for α-haloketones, typically proceeding via nucleophilic substitution of the halogen. The rate of hydrolysis is expected to be influenced by the strength of the carbon-halogen bond and the leaving group ability of the halide ion.
-
2-Chlorocyclohexanone: Studies have reported on the hydrolysis of 2-chlorocyclohexanone, though specific kinetic data under various pH conditions are limited.
-
2-Bromocyclohexanone: 2-Bromocyclohexanone is known to undergo hydrolysis to form 2-hydroxycyclohexanone. Given that bromide is a better leaving group than chloride, it is anticipated that 2-bromocyclohexanone would be more susceptible to hydrolysis than its chloro-analogue under similar conditions.
-
2-Fluoro- and 2-Iodocyclohexanone: Specific hydrolysis kinetic data for these compounds is scarce. The strong C-F bond would suggest that 2-fluorocyclohexanone is the most resistant to hydrolysis. Conversely, the weak C-I bond and excellent leaving group ability of iodide would suggest that 2-iodocyclohexanone is the most labile.
Projected Order of Hydrolytic Stability: 2-Fluorocyclohexanone > 2-Chlorocyclohexanone > 2-Bromocyclohexanone > 2-Iodocyclohexanone
Photostability
The photostability of halogenated organic compounds is dependent on the energy of the carbon-halogen bond. Weaker bonds are more susceptible to photolytic cleavage.
-
General Trend: The C-X bond dissociation energy decreases down the group (C-F > C-Cl > C-Br > C-I). Therefore, the photostability is expected to decrease in the same order. 2-Iodocyclohexanone, with the weakest C-I bond, is likely to be the most photosensitive, readily undergoing homolytic cleavage to form radical intermediates.
Projected Order of Photostability: 2-Fluorocyclohexanone > 2-Chlorocyclohexanone > 2-Bromocyclohexanone > 2-Iodocyclohexanone
Thermal Stability
Similar to photostability, thermal stability is also governed by bond strength.
-
General Trend: The trend in thermal stability is expected to mirror that of photostability. The high strength of the C-F bond should confer the greatest thermal stability to 2-fluorocyclohexanone. The progressive weakening of the C-X bond down the group will lead to decreased thermal stability, with 2-iodocyclohexanone being the most thermally labile.
Projected Order of Thermal Stability: 2-Fluorocyclohexanone > 2-Chlorocyclohexanone > 2-Bromocyclohexanone > 2-Iodocyclohexanone
Proposed Experimental Protocols for Comparative Stability Analysis
To obtain definitive comparative stability data, a forced degradation study should be conducted. The following protocols are proposed based on established guidelines for stability testing.
Analytical Method: Stability-Indicating UPLC-MS Method
A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products.
-
Instrumentation: UPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement and structural elucidation of degradants.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point. For challenging separations of isomers or closely related degradants, alternative stationary phases such as phenyl-hexyl or pentafluorophenyl (PFP) could be explored.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is recommended.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) and mass spectrometry in both positive and negative ion modes.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies should be performed on a single batch of each halogenated cyclohexenone to ensure a direct comparison. The extent of degradation should be targeted between 5-20%.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: 0.1 M NaOH at room temperature for various time points (e.g., 1, 2, 4, 8 hours).
-
Oxidative Degradation: 3% H₂O₂ at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Solid-state samples heated at 80 °C for various time points (e.g., 1, 3, 7, 14 days).
-
Photodegradation: Solutions (in a photostable solvent like acetonitrile) and solid-state samples exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
Visualizing Workflows and Pathways
Experimental Workflow
Caption: Workflow for comparative stability testing of halogenated cyclohexenones.
Hypothesized Degradation Pathways
Caption: Potential degradation pathways of 2-halogenated cyclohexenones.
Conclusion
This guide provides a framework for understanding and evaluating the comparative stability of halogenated cyclohexenones. Based on conformational analysis, the inherent stability of the C-X bond in the axial position increases from fluorine to iodine. Kinetic stability is projected to decrease down the group for hydrolytic, photolytic, and thermal degradation, with the fluoro-analogue expected to be the most stable and the iodo-analogue the most labile.
References
Safety Operating Guide
Proper Disposal of 2-Bromocyclohex-2-en-1-one: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Bromocyclohex-2-en-1-one, a chemical compound requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.
Immediate Safety and Hazard Information
This compound is a hazardous substance that poses several risks.[1] It is crucial to be aware of the following hazards before handling:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | GHS07 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) and Handling
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
-
Hand Protection: Wear chemical-impermeable gloves.[3]
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[3]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: In case of inadequate ventilation or the formation of dust or aerosols, use a suitable respirator.[3]
All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.[3]
Step 1: Waste Collection
-
Collect all waste containing this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated and clearly labeled waste container.
-
The container must be chemically resistant, have a secure lid, and be in good condition.
Step 2: Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity of the waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents and strong bases.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.[5]
Accidental Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains.[3]
-
Personal Protection: Wear the appropriate PPE before attempting to clean the spill.
-
Clean-up:
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust formation.[3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose: All materials used for clean-up must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-Bromocyclohex-2-en-1-one
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 2-Bromocyclohex-2-en-1-one (CAS No. 50870-61-6). This information is essential for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling. It is classified with the following hazards[1][2]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Furthermore, it is considered a possible human carcinogen and is reactive with strong oxidizing agents.[3] All personnel must handle this compound with appropriate caution in a controlled laboratory setting.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Provides comprehensive protection against splashes and vapors, minimizing the risk of serious eye irritation. |
| Skin Protection | Gloves: Double-gloving with Butyl rubber or Viton™ gloves is recommended. Neoprene may be used as an outer glove. Lab Coat: A chemically resistant lab coat. Apron: A chemically resistant apron over the lab coat. Footwear: Closed-toe shoes. | Nitrile gloves offer poor resistance to halogenated hydrocarbons and ketones and should be avoided.[3][4] Butyl rubber provides excellent resistance to a wide variety of corrosive chemicals, including ketones and halogenated compounds.[3] Double-gloving provides an extra layer of protection. A chemically resistant lab coat and apron are necessary to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when handling outside of a certified chemical fume hood or in the event of a spill. A full-face respirator is recommended to also provide eye and face protection. | Protects against inhalation of harmful vapors that can cause respiratory irritation.[5][6][7] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol
-
Preparation: All work with this compound must be conducted in a well-ventilated laboratory inside a certified chemical fume hood.[8] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.
-
Transferring: Use only non-sparking tools for transfers.[8] Perform all transfers slowly and carefully to minimize splashing or aerosol generation.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate the work area within the fume hood.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] The storage temperature should be maintained as recommended by the supplier, which may include refrigeration or freezer storage.[1]
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operating to ventilate vapors.
-
Contain: For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Decontaminate: Clean the spill area thoroughly. Place all contaminated materials, including absorbent pads and used PPE, into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, properly labeled hazardous waste container. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[10]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organic Material" and list "this compound" as a constituent.
-
Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[8][9]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Workflow and Logical Relationships
The following diagram illustrates the necessary workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | 50870-61-6 [sigmaaldrich.com]
- 2. This compound | C6H7BrO | CID 10965037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
